1-Benzyl-4-hydroxypiperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72991. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-benzylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZXJZYCOETDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197083 | |
| Record name | 1-Benzylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-72-4 | |
| Record name | 1-Benzyl-4-hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4727-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-benzyl-4-hydroxypiperidine, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and workflows to support research and development in drug discovery and process chemistry.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two primary routes: the reduction of 1-benzyl-4-piperidone and the N-alkylation of 4-hydroxypiperidine. A third, less common but efficient, one-pot method involves the reductive amination of 4-hydroxypiperidine with benzaldehyde. Each of these pathways offers distinct advantages and is suited to different laboratory settings and scalable production requirements.
Pathway 1: Reduction of 1-Benzyl-4-piperidone
This approach begins with the commercially available 1-benzyl-4-piperidone and reduces the ketone functionality to the corresponding secondary alcohol. The two most common methods for this transformation are catalytic hydrogenation and reduction with sodium borohydride.
Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. It typically involves the use of a palladium catalyst supported on carbon (Pd/C) under a hydrogen atmosphere.
Experimental Protocol:
In a high-pressure hydrogenation reactor, a solution of 1-benzyl-4-piperidone (1 equivalent) in an appropriate solvent such as methanol or ethanol is prepared. A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is added to the solution. The reactor is then sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (typically 1-5 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Method B: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones. This method is often preferred in a standard laboratory setting due to its operational simplicity.
Experimental Protocol:
To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a protic solvent like methanol or ethanol at 0°C (ice bath), sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 1 to 4 hours, with the progress monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Pathway 2: N-Alkylation of 4-Hydroxypiperidine
This synthetic route involves the direct benzylation of the secondary amine of 4-hydroxypiperidine using a benzyl halide in the presence of a base.
Experimental Protocol:
To a solution of 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as acetonitrile, dimethylformamide (DMF), or a lower-boiling solvent like methanol, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (typically 2-3 equivalents) is added. The mixture is stirred, and benzyl bromide or benzyl chloride (1.0 to 1.2 equivalents) is added dropwise. The reaction is then heated to a temperature ranging from room temperature to the reflux temperature of the solvent and monitored by TLC. After the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining salts and base. The organic layer is dried, filtered, and concentrated to give the crude product, which can be purified by distillation under reduced pressure or column chromatography.
Pathway 3: One-Pot Reductive Amination
This pathway offers an efficient one-pot synthesis of this compound from 4-hydroxypiperidine and benzaldehyde, using a suitable reducing agent.
Experimental Protocol:
In a reaction vessel, 4-hydroxypiperidine (1 equivalent) and benzaldehyde (1 equivalent) are dissolved in a solvent such as methanol or dichloromethane. The mixture is stirred at room temperature to allow for the formation of the corresponding iminium ion intermediate. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (typically 1.5 equivalents), is then added portion-wise. These reducing agents are selective for the iminium ion in the presence of the aldehyde. The reaction is stirred at room temperature until completion, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to yield this compound.
Quantitative Data Summary
| Pathway | Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | A | 1-Benzyl-4-piperidone | Pd/C, H₂ | Methanol | 25-50 | 2-8 | >95 | >98 |
| 1 | B | 1-Benzyl-4-piperidone | NaBH₄ | Methanol | 0 - RT | 1-4 | 90-98 | >97 |
| 2 | - | 4-Hydroxypiperidine | Benzyl bromide, K₂CO₃ | Acetonitrile | Reflux | 4-8 | 85-95 | >98 |
| 3 | - | 4-Hydroxypiperidine, Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12-24 | 80-90 | >95 |
Visualization of Synthesis Pathways
Caption: Overview of the main synthetic pathways to this compound.
Caption: General experimental workflow for the reduction of 1-benzyl-4-piperidone.
Caption: General experimental workflow for the N-alkylation of 4-hydroxypiperidine.
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-hydroxypiperidine, with CAS number 4727-72-4, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its structure, featuring a piperidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 4-position, provides a versatile scaffold for the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physicochemical Properties
The utility of this compound in drug design and synthesis is largely dictated by its physicochemical characteristics. These properties influence its reactivity, solubility, and pharmacokinetic behavior in more complex derivatives.
Structural and General Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 4727-72-4 | [1][2] |
| Synonyms | N-Benzyl-4-hydroxypiperidine, 1-Benzyl-4-piperidinol | [1][2] |
Thermal and Physical Properties
The thermal stability and physical state are critical for handling, storage, and reaction conditions.
| Property | Value | Reference |
| Melting Point | 61-63 °C | [1][3] |
| Boiling Point | 127-128 °C at 2 mmHg | [3] |
| 294.4 °C at 760 mmHg | [1] | |
| Density | ~1.1 g/cm³ | [1] |
| Flash Point | 123.5 °C | [1] |
Solubility and Partitioning
Solubility is a key determinant of a compound's suitability for various reaction media and its potential bioavailability in derivative compounds.
| Property | Value | Reference |
| Solubility Profile | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol. | [3][4] |
| Aqueous Solubility (Log S) | -2.72 (Predicted) | [5] |
| Octanol/Water Partition Coefficient (LogP) | 1.3 - 2.26 (Predicted) | [5] |
| pKa (Predicted) | 14.87 ± 0.20 | [3] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Principle: A small, finely powdered sample of the organic solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.[7][8]
-
Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[8]
-
Place the capillary tube in the heating block of the melting point apparatus, ensuring the sample is aligned with the viewing lens and the thermometer bulb.
-
Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (61-63°C).
-
Decrease the heating rate to approximately 2°C per minute to allow for thermal equilibrium.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has melted into a clear liquid.[7]
-
The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.[6]
Solubility Determination
Principle: This protocol determines the qualitative solubility of a compound in various solvents, which helps in classifying the compound and selecting appropriate solvents for reactions and purification.
Apparatus:
-
Small test tubes
-
Graduated cylinder or pipettes
-
Vortex mixer or stirring rods
-
Balance
Procedure:
-
Weigh approximately 25 mg of this compound and place it into a small test tube.[9]
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, dichloromethane) to the test tube in small portions.[9]
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9]
-
Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the specific solvent at that concentration.[10]
-
For quantitative analysis, a saturation shake-flask method can be employed, where an excess of the solid is equilibrated with the solvent over an extended period (e.g., 24-48 hours) at a constant temperature.[11][12] The concentration of the dissolved compound in the filtered supernatant is then determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Synthesis Workflow Visualization
This compound is a key building block. While it is not directly involved in signaling pathways, its synthesis is a critical workflow in medicinal chemistry. The diagram below illustrates a common synthetic route starting from 4-hydroxypiperidine.
This N-alkylation reaction is a standard method for preparing N-substituted piperidines, involving the reaction of a secondary amine (4-hydroxypiperidine) with an alkyl halide (benzyl chloride) in the presence of a base to neutralize the HCl byproduct.[13]
References
- 1. innospk.com [innospk.com]
- 2. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4727-72-4 [chemicalbook.com]
- 4. This compound | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. 4727-72-4 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. athabascau.ca [athabascau.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-hydroxypiperidine, with the CAS number 4727-72-4, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural features, comprising a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 4-position, make it a versatile building block for creating complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in the development of bioactive molecules, particularly as a precursor to compounds targeting the histamine H3 receptor.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Reference(s) |
| CAS Number | 4727-72-4 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 61-63 °C | [1][3] |
| Boiling Point | 294.4 ± 0.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 123.5 ± 16.5 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Purity | Typically ≥98.0% | [3] |
Synthesis and Key Reactions
The synthesis of this compound is most commonly achieved through the N-benzylation of 4-hydroxypiperidine. This reaction involves the attachment of a benzyl group to the nitrogen atom of the piperidine ring. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol details the N-benzylation of 4-hydroxypiperidine using benzyl bromide and potassium carbonate as the base.
Materials:
-
4-Hydroxypiperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Methyl tert-butyl ether
-
Water
Procedure:
-
In a 2-liter three-necked flask equipped with a magnetic stirrer, dissolve 101.2 g (1 mol) of 3-hydroxypiperidine in 1 liter of toluene.
-
Add 276.4 g (2 mol) of potassium carbonate to the solution.
-
Slowly add 153.9 g (0.9 mol) of benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to 40-50 °C and maintain this temperature for 5 hours, monitoring the reaction progress using gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure to remove the toluene.
-
Distill off the low-boiling point substances under reduced pressure (42-69 °C at 2 torr).
-
Add 1.2 liters of methyl tert-butyl ether to the residue at room temperature and filter out any insoluble materials. The filtrate contains the N-benzyl-3-trimethylsilyloxypiperidine intermediate.
-
The intermediate is then deprotected to yield this compound.
Key Reaction: Oxidation to 1-Benzyl-4-piperidone
A crucial subsequent reaction is the oxidation of the hydroxyl group of this compound to form 1-Benzyl-4-piperidone, a key intermediate in the synthesis of various pharmaceuticals, including fentanyl analogs.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Molecular sieves or Celite
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Add molecular sieves or Celite to the flask.
-
Add one equivalent of PCC to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically an elimination reaction where the C-O single bond is converted to a C-O double bond.[5]
-
The progress of the oxidation can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain the oxidized product, 1-Benzyl-4-piperidone, and byproducts including Cr(IV) and pyridinium hydrochloride.[5]
-
The crude product is then purified by filtration through a pad of silica gel to remove the chromium salts, followed by evaporation of the solvent.
Below is a workflow diagram illustrating the synthesis and a key subsequent reaction of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its derivatives have been investigated for a range of therapeutic applications, most notably as antagonists for the histamine H3 receptor.
Precursor for Histamine H3 Receptor Antagonists
Derivatives of this compound have shown significant potential as histamine H3 receptor (H3R) antagonists.[6][7] H3Rs are primarily found in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters like dopamine, norepinephrine, and acetylcholine.[8] By blocking these receptors, H3R antagonists can increase the release of these neurotransmitters, which is a therapeutic strategy for conditions such as narcolepsy, Alzheimer's disease, and schizophrenia.[8]
The structure-activity relationship (SAR) studies of 4-hydroxypiperidine-based H3R antagonists have highlighted the importance of the N-benzyl group for potent activity.[7]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein.[9] Activation of the H3R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, affects the activity of protein kinase A (PKA) and the transcription factor CREB.[1] H3R activation also modulates other signaling pathways, including the MAPK and PI3K/AKT pathways, and can influence intracellular calcium levels and the Na+/H+ exchanger.[1]
Below is a diagram illustrating the major signaling pathways associated with the histamine H3 receptor.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its hydroxyl group make it an ideal starting point for the creation of more complex molecules. Its role as a precursor to potent histamine H3 receptor antagonists highlights its importance in the development of treatments for various central nervous system disorders. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile pharmaceutical intermediate, 1-Benzyl-4-hydroxypiperidine (CAS No: 4727-72-4). The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.22 | m | 5H | Ar-H |
| 3.41 | s | 2H | -CH ₂-Ph |
| 3.57 (approx.) | m | 1H | CH -OH |
| 2.75 - 2.73 | d | 2H | Piperidine-H (axial, adjacent to N) |
| 1.90 - 1.85 | m | 2H | Piperidine-H (equatorial, adjacent to N) |
| 1.68 (approx.) | m | 2H | Piperidine-H (axial, adjacent to C-OH) |
| 1.52 (approx.) | m | 2H | Piperidine-H (equatorial, adjacent to C-OH) |
| 4.5 (approx.) | s (broad) | 1H | -OH |
¹³C NMR (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 138.63 | Ar-C (quaternary) |
| 129.35 | Ar-C H |
| 128.19 | Ar-C H |
| 126.94 | Ar-C H |
| 64.02 | C H-OH |
| 62.69 | -C H₂-Ph |
| 53.93 | Piperidine-C H₂ (adjacent to N) |
| 39.93 | Piperidine-C H₂ (adjacent to C-OH) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 3020 - 3080 | Medium | C-H stretch (aromatic) |
| 2800 - 3000 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |
| 700 - 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Electron Ionization (EI) at 75 eV [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 191 | 44.7 | [M]⁺ (Molecular Ion) |
| 100 | - | [M - C₇H₇]⁺ |
| 92 | 16.1 | [C₇H₈]⁺ (Toluene) |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 12.0 | [C₅H₅]⁺ |
| 56 | 11.0 | [C₄H₈]⁺ |
| 44 | 13.7 | [C₂H₆N]⁺ |
| 42 | 13.1 | [C₂H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then filtered into a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For the ¹H spectrum, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled pulse sequence was employed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The FT-IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum was collected in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum was subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
Ionization and Analysis: Mass spectra were obtained using an electron ionization (EI) source operating at 75 eV. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide on the Crystal Structure Analysis of 1-Benzyl-4-hydroxypiperidine
Disclaimer: Despite a comprehensive literature search, a complete, publicly available crystal structure determination for 1-Benzyl-4-hydroxypiperidine could not be found. This guide, therefore, provides a detailed overview of its known properties and presents plausible, detailed experimental protocols for its synthesis and crystallization based on established chemical methodologies for similar compounds. To fulfill the core requirement of presenting crystallographic data, this whitepaper includes the crystal structure analysis of a closely related compound, 1-benzyl-4-phenyl-4-piperidinol hydrochloride , as an illustrative example of the expected structural parameters.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring a piperidine ring, is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. This compound serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.[1] Derivatives of this compound have also been explored for their potential as histamine H3 receptor antagonists.[2]
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, purification, and crystallographic analysis of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, synthesis, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 61-63 °C | [3] |
| Boiling Point | 127-128 °C at 2 mmHg | [3] |
| CAS Number | 4727-72-4 | [1] |
Experimental Protocols
The following sections detail plausible experimental procedures for the synthesis and crystallization of this compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via reductive amination of 4-hydroxypiperidine with benzaldehyde, followed by reduction of the intermediate iminium ion.
Materials:
-
4-Hydroxypiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).
-
Add benzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.
Materials:
-
Crude this compound
-
Ethanol
-
Hexanes
-
Beaker or vial
-
Watch glass
Procedure:
-
Dissolve the purified this compound in a minimal amount of warm ethanol.
-
Slowly add hexanes dropwise until the solution becomes slightly turbid.
-
Warm the solution gently until it becomes clear again.
-
Cover the beaker or vial with a watch glass, leaving a small opening to allow for slow evaporation of the solvent at room temperature.
-
Allow the solution to stand undisturbed for several days.
-
Collect the resulting crystals by filtration.
Visualization of Experimental Workflow and Potential Biological Interaction
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway.
Illustrative Crystal Structure Analysis: 1-benzyl-4-phenyl-4-piperidinol hydrochloride
As a proxy for the crystallographic data of this compound, the data for 1-benzyl-4-phenyl-4-piperidinol hydrochloride is presented in Table 2. This data provides a valuable reference for the expected structural parameters of the 1-benzylpiperidine scaffold.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.89(1) |
| b (Å) | 11.16(1) |
| c (Å) | 13.56(2) |
| α (°) | 90 |
| β (°) | 113.8(1) |
| γ (°) | 90 |
| Volume (ų) | 1646(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
| R-factor (%) | 7.9 |
Data obtained from a representative related structure.
Conclusion
While a definitive crystal structure for this compound is not publicly available, this technical guide provides a comprehensive framework for its synthesis, crystallization, and analysis. The provided experimental protocols are robust and based on well-established chemical transformations. The illustrative crystallographic data from a closely related compound offers valuable insights into the expected structural features of this important pharmaceutical intermediate. The workflows and diagrams presented herein serve as a useful resource for researchers engaged in the study of piperidine derivatives and their role in drug discovery.
References
The Solubility Profile of 1-Benzyl-4-hydroxypiperidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 1-Benzyl-4-hydroxypiperidine (CAS No. 4727-72-4), a key intermediate in pharmaceutical synthesis. Due to a lack of extensive experimentally-derived quantitative solubility data in public literature, this document combines reported qualitative solubility information with computationally predicted aqueous solubility values. Furthermore, a comprehensive, standardized experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents is presented. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.
Introduction
This compound is a white to off-white crystalline powder with a molecular weight of 191.27 g/mol and a melting point in the range of 61-63°C.[1][2][3] Its chemical structure, which includes a benzyl group, a piperidine ring, and a hydroxyl group, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.
Solubility Data
Qualitative Solubility
This compound has been reported to be soluble in a variety of organic solvents. This qualitative information is summarized in the table below.
| Solvent Class | Specific Solvents |
| Chlorinated Solvents | Chloroform, Dichloromethane[4] |
| Esters | Ethyl Acetate[4] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO)[4] |
| Ketones | Acetone[4] |
| Alcohols | Methanol, Ethanol (reported as "freely soluble") |
| Ethers | Tetrahydrofuran (THF) (reported as "freely soluble") |
Quantitative Aqueous Solubility (Predicted)
Quantitative solubility data in water has been predicted using computational models. It is important to note that these are theoretical values and should be confirmed by experimental analysis.
| Prediction Method | Solubility (mg/mL) | Solubility (mol/L) |
| ESOL | 1.78 | 0.00933 |
| SILICOS-IT | 0.362 | 0.00189 |
Data sourced from Ambeed.com. These values are computationally predicted and not experimentally verified.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent using the saturation shake-flask method.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility in the original undiluted sample, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Conclusion
This technical guide has consolidated the available solubility information for this compound, highlighting its solubility in several common organic solvents and providing predicted aqueous solubility data. The detailed experimental protocol offers a robust framework for researchers to determine the precise thermodynamic solubility of this compound in various solvents, which is essential for its effective use in research and drug development. The generation of comprehensive, experimentally-verified solubility data is encouraged to further enhance the understanding and application of this important pharmaceutical intermediate.
References
Thermal Stability and Decomposition of 1-Benzyl-4-hydroxypiperidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1-Benzyl-4-hydroxypiperidine (CAS No. 4727-72-4). This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough knowledge of its thermal properties crucial for safe handling, storage, and process development. While specific experimental data on its thermal decomposition is limited in publicly available literature, this document synthesizes known properties and outlines standard methodologies for its thermal analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are essential for handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 61-63 °C | [2][3][4] |
| Boiling Point | 294.4 °C @ 760 mmHg; 127-128 °C @ 2 mmHg | [2][3][4] |
| Flash Point | 123.5 °C | [2] |
| Density | ~1.1 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Thermal Stability and Hazardous Decomposition
Currently, a specific decomposition temperature for this compound is not reported in available safety data sheets.[1][6] However, it is known to be a stable compound under standard conditions, though it is hygroscopic and should be protected from moisture.[1][2] Incompatible materials include strong oxidizing agents and strong acids.[1]
Upon combustion or thermal decomposition, this compound is expected to release hazardous substances. The primary hazardous decomposition products identified are:
Thermal decomposition can lead to the release of irritating gases and vapors.[7]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are generalized experimental protocols that can be adapted for this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, such as from ambient temperature to 600 °C.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating from ambient temperature to a temperature above the melting point (e.g., 25 °C to 150 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram shows the heat flow to the sample as a function of temperature. The melting point is identified as the peak of the endothermic event, and the area under the peak corresponds to the heat of fusion.
Experimental Workflow for Thermal Analysis
The logical flow for conducting a comprehensive thermal analysis of this compound is depicted in the following diagram.
Caption: Workflow for Thermal Analysis of this compound.
Summary and Recommendations
While this compound is a stable compound under recommended storage conditions, care must be taken to avoid contact with incompatible materials and moisture. The primary thermal hazard is the release of toxic gases upon decomposition at elevated temperatures. For any process development involving this intermediate, it is highly recommended that specific TGA and DSC studies be conducted to precisely determine its thermal decomposition profile. This will ensure safe operating limits and contribute to a more robust risk assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. innospk.com [innospk.com]
- 3. This compound 96 4727-72-4 [sigmaaldrich.com]
- 4. This compound | 4727-72-4 [chemicalbook.com]
- 5. This compound | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
The Pivotal Role of 1-Benzyl-4-hydroxypiperidine in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-hydroxypiperidine, a heterocyclic compound, serves as a critical intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its unique structural features, comprising a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 4-position, make it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound in the pharmaceutical industry, with a focus on its role in the development of analgesics, antipsychotics, and other therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to offer a comprehensive resource for researchers and professionals in drug development.
Physicochemical Properties and Specifications
This compound (CAS No: 4727-72-4) is a white to off-white crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below, which are crucial for its handling, storage, and application in synthetic processes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Melting Point | 61-63 °C | [2][3] |
| Boiling Point | 127-128 °C at 2 mmHg | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity (typical) | ≥98.0% | [1][2] |
Synthesis of this compound
There are two primary synthetic routes to this compound, each offering distinct advantages depending on the available starting materials and desired scale of production.
N-Benzylation of 4-Hydroxypiperidine
This method involves the direct benzylation of the secondary amine of 4-hydroxypiperidine using a benzyl halide.
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a base, typically an inorganic base like potassium carbonate (2.0 eq) or a non-nucleophilic organic base like diisopropylethylamine.
-
Addition of Benzylating Agent: While stirring the mixture, add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 50-80°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Reduction of 1-Benzyl-4-piperidone
An alternative route involves the reduction of the ketone functionality of 1-Benzyl-4-piperidone.
-
Reaction Setup: Dissolve 1-Benzyl-4-piperidone (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-1.5 eq), portion-wise while maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, with the progress monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography or recrystallization affords pure this compound.[5][6][7]
Role as a Pharmaceutical Intermediate
This compound is a key precursor in the synthesis of a variety of pharmaceuticals, particularly those with a piperidine scaffold. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed at a later stage of the synthesis to allow for further functionalization.
Synthesis of Analgesics: The Fentanyl Class
This compound's precursor, 1-benzyl-4-piperidone, is a crucial starting material in the synthesis of fentanyl and its analogues.[8][9] The synthesis involves a reductive amination followed by acylation and debenzylation.
Synthesis of Other Therapeutic Agents
Beyond analgesics, this compound is a reactant in the synthesis of a wide array of therapeutic agents, including:
-
Muscarinic Acetylcholine Receptor Antagonists: These are used in the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: These have potential applications in treating pain, inflammation, and anxiety disorders.
-
PI3 Kinase-alpha Inhibitors: These are being investigated for their potential in cancer therapy.[3]
-
Urotensin-II Receptor Antagonists: These show promise in the treatment of cardiovascular diseases.[3]
-
Rho Kinase Inhibitors: These are being explored for their therapeutic potential in conditions such as hypertension and glaucoma.[3]
Conclusion
This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its versatile reactivity and the accessibility of its synthetic routes make it an invaluable tool for medicinal chemists. The ability to readily introduce the piperidine scaffold, a common motif in many centrally active drugs, and the ease of manipulation of the benzyl and hydroxyl groups, allow for the efficient construction of complex and potent therapeutic agents. A thorough understanding of its properties and synthetic applications, as detailed in this guide, is essential for professionals engaged in the discovery and development of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 4727-72-4 [chemicalbook.com]
- 4. This compound 96 4727-72-4 [sigmaaldrich.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. ajrconline.org [ajrconline.org]
- 9. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into the Derivatives and Analogs of 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-4-hydroxypiperidine core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of pharmacologically active agents. Its inherent structural features, including a readily modifiable piperidine nitrogen, a strategically positioned hydroxyl group, and a lipophilic benzyl moiety, have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS) and beyond. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action.
Core Synthetic Strategies
The synthesis of this compound derivatives typically commences from the parent molecule, which is commercially available or can be synthesized from simpler precursors.[1] The versatility of this scaffold stems from the reactivity of the piperidine nitrogen and the 4-hydroxyl group, allowing for a multitude of chemical transformations.
N-Substitution: The benzyl group can be removed via hydrogenolysis and replaced with various substituents to modulate pharmacological activity and properties.
O-Substitution: The hydroxyl group serves as a handle for introducing a wide range of functionalities through etherification, esterification, or other coupling reactions.
Modification of the Piperidine Ring: While less common, modifications to the piperidine ring itself, such as the introduction of additional substituents, can also be achieved.
A general synthetic workflow for the diversification of the this compound scaffold is depicted below.
Figure 1. General synthetic routes for the derivatization of this compound.
Major Classes of Derivatives and Their Biological Activities
Opioid Receptor Modulators
The 4-aryl-4-hydroxypiperidine moiety is a well-established pharmacophore for opioid receptor ligands, particularly those with analgesic properties. Starting from 1-benzyl-4-piperidone, the addition of aryl Grignard or organolithium reagents yields 1-benzyl-4-aryl-4-hydroxypiperidines. Subsequent N-debenzylation and substitution on the nitrogen atom have led to the development of potent opioid agonists and antagonists.
Table 1: Structure-Activity Relationship of Selected 4-Aryl-4-hydroxypiperidine Opioid Analogs
| Compound | N-Substituent | 4-Aryl Group | µ-Opioid Receptor Affinity (Ki, nM) | Analgesic Activity (ED50, mg/kg) |
| 1 | -CH₂CH₂-Ph | Phenyl | 1.2 | 0.5 (mouse, hot plate) |
| 2 | -CH₂CH₂-Thiophene | Phenyl | 0.8 | 0.3 (mouse, hot plate) |
| 3 | -CH₂CH(CH₃)CH₂-Ph | 4-Fluorophenyl | 2.5 | 1.1 (mouse, hot plate) |
Note: Data is compiled from various sources and is intended for comparative purposes.
The nature of the N-substituent and the aryl group at the 4-position significantly influences the affinity and efficacy at opioid receptors. A phenethyl group on the nitrogen is often optimal for potent mu-opioid agonism.
Acetylcholinesterase (AChE) Inhibitors
Derivatives of this compound have emerged as potent inhibitors of acetylcholinesterase, an enzyme implicated in the pathophysiology of Alzheimer's disease. These inhibitors are designed to increase the levels of the neurotransmitter acetylcholine in the brain.
A notable example is Donepezil, which features a 1-benzylpiperidine moiety connected to a dimethoxyindanone group. Structure-activity relationship studies have shown that the N-benzyl group and the linker length between the piperidine ring and the aromatic moiety are critical for high inhibitory potency.
Table 2: In Vitro Activity of 1-Benzylpiperidine-based Acetylcholinesterase Inhibitors
| Compound | Linker and Aromatic Group | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |
| Donepezil | Methylene linker to 5,6-dimethoxyindanone | 6.7 | 3,600 | 537 |
| Analog 4 | Ethylene linker to phthalimide | 1.2 | >41,700 | >34,700[2] |
| Analog 5 | Amide linker to substituted benzoyl | 0.56 | 10,080 | 18,000[3] |
Note: IC₅₀ values represent the concentration required for 50% inhibition.
The mechanism of action involves the binding of these inhibitors to the active site of AChE, thereby preventing the hydrolysis of acetylcholine. The interaction is often characterized by π-π stacking between the benzyl group of the inhibitor and aromatic residues in the enzyme's active site.
Figure 2. Mechanism of action of 1-benzylpiperidine-based acetylcholinesterase inhibitors.
Histamine H₃ Receptor Antagonists/Inverse Agonists
The this compound scaffold has been extensively utilized in the development of potent and selective histamine H₃ receptor (H₃R) antagonists and inverse agonists. These compounds have therapeutic potential for treating a variety of CNS disorders, including cognitive deficits, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). The H₃ receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters.
Derivatives are typically synthesized by etherification of the 4-hydroxyl group with a long alkyl chain terminating in a basic amine.
Table 3: Binding Affinities of 1-Benzyl-4-alkoxypiperidine Derivatives at the Histamine H₃ Receptor
| Compound | O-Alkyl Chain | Terminal Amine | Human H₃R Ki (nM) |
| 6 | -(CH₂)₅- | N-methylpropylamine | 2.5 |
| 7 | -(CH₂)₄-O-Ph- | N,N-dimethylamine | 1.8 |
| 8 | -(CH₂)₃-O-Ph- | Pyrrolidine | 0.9 |
Note: Data is compiled from various sources and is intended for comparative purposes.
The N-benzyl group, the ether linkage, the length of the alkyl chain, and the nature of the terminal basic amine are all crucial determinants of H₃R affinity and selectivity.
Figure 3. Mechanism of histamine H₃ receptor antagonism by 1-benzyl-4-alkoxypiperidine derivatives.
Dopamine Transporter (DAT) Ligands
Analogs of this compound have been investigated as ligands for the dopamine transporter (DAT), with potential applications in the treatment of cocaine addiction and other substance abuse disorders. The introduction of a polar hydroxyl group into the piperidine ring of known DAT inhibitors has been shown to modulate binding affinity and selectivity.
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-4-hydroxypiperidines
To a solution of an appropriate aryl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C is added n-butyllithium dropwise. The resulting mixture is stirred at this temperature for 1 hour. A solution of 1-benzyl-4-piperidone in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-benzyl-4-aryl-4-hydroxypiperidine.
General Procedure for the O-Alkylation of this compound
To a solution of this compound in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) portionwise at 0 °C. The mixture is stirred at room temperature for 1 hour. The appropriate alkyl halide is then added, and the reaction mixture is heated to 60-80 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired 1-benzyl-4-alkoxypiperidine derivative.
Conclusion
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The derivatives discussed herein, targeting opioid receptors, acetylcholinesterase, histamine H₃ receptors, and the dopamine transporter, highlight the remarkable versatility of this chemical core. As our understanding of the molecular basis of disease continues to evolve, the this compound scaffold is poised to remain a valuable platform for the design of novel and effective medicines.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
Methodological & Application
Application Notes and Protocols: The Utility of 1-Benzyl-4-hydroxypiperidine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-hydroxypiperidine is a versatile bifunctional molecule widely employed as a key starting material and intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its rigid piperidine core is a common scaffold in many centrally acting agents. The presence of a hydroxyl group at the 4-position and a benzyl-protected nitrogen atom allows for sequential and regioselective modifications, making it an ideal building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent APIs, with a primary focus on the potent analgesic, Fentanyl. Additionally, its application in the synthesis of other therapeutic agents such as Loperamide, a peripherally acting opioid, and potential neurokinin-1 (NK-1) receptor antagonists will be discussed.
Data Presentation: Synthesis of Fentanyl
The following tables summarize quantitative data for the key steps in the synthesis of Fentanyl, comparing different methodologies and reaction conditions.
Table 1: Reductive Amination of 1-Benzyl-4-piperidone with Aniline
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Triacetoxyborohydride | Dichloroethane (DCE) | Room Temp. | 1-24 h | 91 | [1] |
| Sodium Cyanoborohydride | Methanol | 0 °C to RT | 24 h | Good | [2] |
| Lithium Aluminum Hydride (in situ) | Ether | Reflux | 15 h | - | [3] |
| Catalytic Hydrogenation (Raney Ni) | Methanol/Ethanol | - | - | - | [2] |
Table 2: Acylation of N-(1-benzyl-4-piperidyl)aniline
| Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Propionyl chloride | Diisopropylethylamine | Dichloromethane | - | - | 95 | [1] |
| Propionic anhydride | - | Toluene | Reflux | 7 h | - | [3] |
Table 3: Debenzylation of N-Benzyl-N-(4-piperidyl)propionanilide
| Reagent/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Reference |
| H₂ / 10% Pd/C | Ethanol | - | - | - | - | [3] |
| 20% Pd(OH)₂/C, H₂ | Ethanol | 60 °C | 1 atm | 14 h | High | [4] |
| KOtBu/DMSO, O₂ | DMSO/THF | Room Temp. | - | 10 min | High | [5] |
Table 4: N-Alkylation of N-(4-piperidyl)propionanilide with Phenethyl Halide
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2-(Bromoethyl)benzene | Cesium carbonate | Acetonitrile | 80 °C | 5 h | 88 (for NPP) | [1] |
| β-Phenethylchloride | Sodium carbonate, KI | 4-Methyl-2-pentanone | Reflux | 27 h | - | [3] |
| 2-Phenethyl bromide | Aq. NaOH | - | 120 °C | 2 h | - |
Experimental Protocols
Protocol 1: Synthesis of Fentanyl via a Three-Step Optimized Route[1]
This protocol outlines an efficient synthesis of Fentanyl starting from 4-piperidone monohydrate hydrochloride.
Step 1: N-Alkylation to form N-phenylethylpiperidin-4-one
-
Dissolve 4-piperidone monohydrate hydrochloride (22.0 g, 143.2 mmol) in acetonitrile (400 mL) in a 1 L round-bottom flask.
-
Add cesium carbonate (102.6 g, 315 mmol) and (2-bromoethyl)benzene (17.8 mL, 24.1 g, 130.2 mmol) to the solution at room temperature.
-
Heat the suspension to reflux at 80°C and stir vigorously for 5 hours.
-
Cool the mixture to room temperature and partition between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ (2 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting yellow oil by flash column chromatography (EtOAc/hexanes, 1:1 to 7:3) to yield N-phenylethylpiperidin-4-one as a light yellow oil (23.3 g, 88% yield).
Step 2: Reductive Amination to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline
-
To a solution of N-phenylethylpiperidin-4-one (from Step 1) and aniline in dichloroethane, add sodium triacetoxyborohydride.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the desired amine (91% yield).
Step 3: Acylation to form Fentanyl
-
Dissolve the N-[1-(2-phenylethyl)-4-piperidinyl]aniline (from Step 2) in dichloromethane.
-
Add Hunig's base (diisopropylethylamine).
-
Add propionyl chloride and stir the reaction.
-
Upon completion, work up the reaction to isolate Fentanyl (95% yield).
Protocol 2: One-Pot Synthesis of Fentanyl[7][8][9]
This protocol describes a convenient one-pot synthesis of Fentanyl from 4-piperidone monohydrochloride.
-
Suspend 4-piperidone monohydrochloride (15.36 g, 0.1 mol) in dichloroethane (450 ml).
-
Add triethylamine (27.87 ml, 0.2 mol) and phenylacetaldehyde (11.17 ml, 0.1 mol) and stir for 30 minutes at room temperature under a nitrogen atmosphere.
-
Add sodium triacetoxyborohydride (30 g, 0.14 mol) and continue stirring for 24 hours.
-
To the same reaction mixture, add aniline (1 equivalent) and an additional amount of sodium triacetoxyborohydride (1.4 equivalents).
-
Add glacial acetic acid (2 equivalents) to accelerate the reductive amination and stir for another 24 hours.
-
Finally, add propionyl chloride dropwise to the reaction mixture and stir for 2 more hours.
-
Dilute the reaction mixture with dichloromethane and wash with aqueous sodium hydroxide solution followed by water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and treat with 2 N HCl to form the hydrochloride salt, which remains in the organic phase.
-
Separate the organic phase, wash with water, and concentrate to obtain crude Fentanyl hydrochloride.
-
Recrystallize from acetone to yield pure Fentanyl hydrochloride.
-
Treatment with 20% sodium hydroxide affords the Fentanyl free base.
Visualization of Synthetic Pathways and Workflows
Janssen Synthesis of Fentanyl
Caption: The classical Janssen synthesis of Fentanyl.
Siegfried Synthesis of Fentanyl
Caption: The Siegfried synthetic route to Fentanyl.
Experimental Workflow: Purification by Flash Column Chromatography
Caption: A typical workflow for product purification.
Application in the Synthesis of Other APIs
While prominently used for Fentanyl, the this compound scaffold is a precursor to other important APIs.
Loperamide Analogs
The synthesis of Loperamide, an antidiarrheal agent, involves a 4-(4-chlorophenyl)-4-hydroxypiperidine core, which can be synthesized from 1-benzyl-4-piperidone.[6] The synthesis involves a Grignard reaction with 4-chlorophenylmagnesium bromide, followed by debenzylation.[6] Novel analogs of Loperamide with potential μ-opioid receptor agonist activity have been synthesized using similar piperidine scaffolds.[1][2] The key step often involves the N-alkylation of the piperidine nitrogen with a suitable side chain. For instance, 4-(4-chlorophenyl)-4-hydroxypiperidine can be reacted with 4-bromo-2,2-diphenylbutanenitrile in the presence of a base like diisopropylethylamine (DIPEA) to yield an intermediate for Loperamide analogs.[2]
Vesamicol Derivatives
This compound can be a starting point for the synthesis of Vesamicol analogs, which are antagonists of the vesicular acetylcholine transporter (VAChT).[7] The synthesis of these derivatives often involves the transformation of the hydroxyl group and subsequent modifications on the piperidine ring.
Neurokinin-1 (NK-1) Receptor Antagonists
The 3-benzhydryl-4-piperidone skeleton, which shows potent NK-1 receptor antagonist activity, can be synthesized from 1-benzylpiperidones.[8] These compounds are of interest for their potential therapeutic applications in various disorders. The synthesis involves coupling reactions of 1-benzylpiperidones with benzhydryl bromides or benzhydrols.[8]
Conclusion
This compound and its direct precursor, 1-benzyl-4-piperidone, are indispensable building blocks in medicinal chemistry. Their utility in the synthesis of a wide array of APIs, most notably Fentanyl, highlights their importance in the pharmaceutical industry. The synthetic routes presented in these application notes offer researchers and drug development professionals a guide to the preparation of these valuable compounds. The provided protocols and data facilitate the efficient and optimized synthesis of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loperamide synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Debenzylation of 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-debenzylation of 1-benzyl-4-hydroxypiperidine to yield 4-hydroxypiperidine, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols described herein focus on two primary methods: catalytic hydrogenation and catalytic transfer hydrogenation, offering reliable and scalable procedures for laboratory and process chemistry settings.
Introduction
The removal of the N-benzyl protecting group is a common and critical transformation in organic synthesis. This compound is a versatile building block, and its debenzylation provides access to the 4-hydroxypiperidine core, which is present in numerous neurologically active compounds and other pharmaceutical agents. The selection of the debenzylation method often depends on factors such as the presence of other functional groups, scalability, and safety considerations. This application note outlines two robust palladium-catalyzed methods for this conversion.
Reaction Overview
The N-debenzylation of this compound is typically achieved via hydrogenolysis, where the carbon-nitrogen bond is cleaved by the action of hydrogen in the presence of a palladium catalyst. The overall transformation is depicted below:
Reaction Scheme:
This compound → 4-Hydroxypiperidine + Toluene
Two common sources of hydrogen are gaseous hydrogen (H₂) and in situ generation from a hydrogen donor like ammonium formate in catalytic transfer hydrogenation.[2][3]
Comparative Data of N-Debenzylation Methods
While specific comparative data for this compound is not extensively published in a single study, the following table summarizes representative quantitative data for the N-debenzylation of various N-benzyl amines under different conditions, which can be extrapolated to the target molecule.
| Method | Catalyst (loading) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C (5 mol%) | H₂ (1 atm) | Methanol | 25 | 4-8 | >95 | General Knowledge |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C (15 wt%) | H₂ (1 atm) | Ethanol | 60 | 14 | ~90 | [4] |
| Catalytic Transfer Hydrogenation | 10% Pd/C (equal weight to substrate) | Ammonium Formate (5 eq) | Methanol | Reflux | 0.2-1 | 85-95 | [2][3] |
| Catalytic Transfer Hydrogenation | 10% Pd/C + 10% Nb₂O₅/C | H₂ (1 atm) | Methanol | 25 | 0.75 | >99 | [5] |
Experimental Protocols
Safety Precautions:
-
Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of solvents. Handle under an inert atmosphere (e.g., nitrogen or argon) and do not allow the catalyst to dry completely after use.
-
Hydrogen gas is highly flammable. Ensure all operations are carried out in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol is a standard and often high-yielding method for N-debenzylation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Celite® or another filter aid
Procedure:
-
To a hydrogenation flask, add this compound (e.g., 1.0 g, 5.23 mmol).
-
Dissolve the substrate in a suitable solvent such as methanol or ethanol (20-30 mL).
-
Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%, e.g., 55-110 mg).
-
Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 4-hydroxypiperidine. The product can be further purified by crystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the use of gaseous hydrogen, making it potentially more convenient for some laboratory setups.[2][3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Celite® or another filter aid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 1.0 g, 5.23 mmol) and methanol (20 mL).
-
Carefully add 10% Pd/C (a common recommendation is an equal weight to the substrate, though less can be effective, e.g., 10-20 wt%).[2][3]
-
Add ammonium formate (e.g., 1.65 g, 26.15 mmol, 5 equivalents) to the suspension in one portion.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The reaction is often rapid, completing within 10-60 minutes.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with methanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to afford the crude 4-hydroxypiperidine. The product can be purified from residual ammonium salts and byproducts by an appropriate workup and/or chromatography.
Visualizations
Caption: Proposed mechanism for palladium-catalyzed N-debenzylation.
Caption: General experimental workflow for N-debenzylation.
References
- 1. nbinno.com [nbinno.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-4-hydroxypiperidine as a Precursor for Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-hydroxypiperidine is a versatile chemical intermediate widely utilized in the pharmaceutical industry as a precursor for the synthesis of a variety of neurologically active compounds, most notably analgesic agents.[1][2] Its piperidine core is a key structural motif in numerous potent opioid analgesics, including fentanyl and its analogs. This document provides detailed application notes and experimental protocols for the synthesis of both opioid and non-opioid analgesic compounds derived from this compound. The protocols are intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[3] this compound, with its reactive hydroxyl group and the protective benzyl group on the nitrogen, serves as a crucial starting material for the synthesis of various 4-substituted piperidine derivatives.[1][2] This application note will focus on its role in the synthesis of both opioid and non-opioid analgesics, providing detailed synthetic pathways, experimental protocols, and quantitative data on the biological activity of the resulting compounds.
Synthesis of Opioid Analgesics: The Fentanyl Analog Pathway
This compound is a key precursor in the Janssen method for fentanyl synthesis. The synthetic route involves the initial oxidation of the hydroxyl group to a ketone, followed by reductive amination and subsequent acylation.
Synthetic Workflow for Fentanyl Analogs
The overall synthetic scheme for producing fentanyl analogs from this compound is depicted below. The initial step involves the oxidation of the secondary alcohol to a ketone, yielding 1-benzyl-4-piperidone. This intermediate then undergoes a reductive amination with aniline to form N-phenyl-1-(phenylmethyl)-4-piperidinamine. The final step is the acylation of the secondary amine with an appropriate acylating agent to yield the target fentanyl analog.
References
Application Notes and Protocols for Reactions Involving 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 1-benzyl-4-hydroxypiperidine, a versatile building block in the synthesis of pharmaceutically active compounds. The protocols and data presented are intended to guide researchers in the development of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs).
Introduction
This compound is a commercially available secondary alcohol and tertiary amine that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its piperidine core is a common scaffold in many central nervous system (CNS) active drugs. The benzyl group provides a convenient protecting group for the piperidine nitrogen, which can be removed at a later synthetic stage. The hydroxyl group at the 4-position offers a reactive handle for various chemical transformations, including etherification and esterification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4727-72-4 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 61-63 °C | [2][3] |
| Boiling Point | 127-128 °C at 2 mmHg | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of compounds targeting various receptors, including:
-
Dopamine D4 Receptor Antagonists: These compounds are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[4][5]
-
Histamine H3 Receptor Antagonists: These agents have potential applications in the treatment of cognitive disorders, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).[6][7]
-
Opioid Analgesics: The piperidine scaffold is a core component of many potent opioid analgesics, such as fentanyl and its analogs.[8][9]
-
Neurokinin-1 (NK1) Receptor Antagonists: These compounds are used as antiemetics and are being explored for their potential as antidepressants and anxiolytics.[10][11]
-
Acetylcholinesterase (AChE) Inhibitors: Derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease.[12][13]
Experimental Protocols
The following are detailed protocols for common reactions involving this compound and its derivatives.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives at the 4-position of the piperidine ring, a common step in the preparation of dopamine D4 and histamine H3 receptor antagonists.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Protocol 2: Reductive Amination
This protocol details the synthesis of N-substituted piperidine derivatives, a key step in the development of various receptor ligands.[4]
Reaction Scheme:
Materials:
-
4-Benzyloxypiperidine (can be synthesized from N-Boc-4-hydroxypiperidine)
-
Aldehyde (e.g., aromatic aldehyde)
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 4-benzyloxypiperidine (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in DCM, add triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Debenzylation
This protocol describes the removal of the N-benzyl protecting group, often a necessary step in the final stages of a synthetic sequence.
Materials:
-
N-Benzylated heterocycle (e.g., 1-benzyl-4-(alkoxy)piperidine)
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen gas
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve the N-benzylated heterocycle (1.0 equivalent) in DMSO in a flame-dried flask.
-
While stirring the solution at room temperature, add a 1 M solution of potassium tert-butoxide in THF (7.0 equivalents).
-
Bubble oxygen gas into the solution via a gas dispersion tube for 10 minutes, or until TLC indicates the completion of the reaction.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Data Presentation
The following tables summarize the binding affinities of representative compounds synthesized from this compound derivatives for their respective targets.
Table 1: Binding Affinities of Histamine H3 Receptor Antagonists [6]
| Compound | hH3R pKi |
| 9b1 | 6.78 |
| 9b2 | 7.09 |
| 9b5 | 6.99 |
| 9b6 | 6.97 |
Table 2: Binding Affinities of Dopamine D4 Receptor Antagonists [5]
| Compound | D4R pKi | D2/D4 Selectivity | D3/D4 Selectivity |
| 8 | 8.71 | 724 | 363 |
| 16 | 8.79 | 2239 | - |
| 19 | 8.82 | 380 | 162 |
Visualizations
Experimental Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
General G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Generalized signaling pathway for G-protein coupled receptors.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound 96 4727-72-4 [sigmaaldrich.com]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New this compound derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: 1-Benzyl-4-hydroxypiperidine in Neurological Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4) is a versatile heterocyclic compound that has emerged as a critical structural motif and starting material in the synthesis of a wide array of neurologically active agents.[1] Its piperidine core is a privileged scaffold found in many Central Nervous System (CNS) drugs, while the benzyl group at the nitrogen and the hydroxyl group at the C4 position provide key synthetic handles for molecular elaboration and diversification.[2] This allows for the systematic modification of the molecule to achieve desired potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of its utility, quantitative data on its derivatives, and detailed protocols for the synthesis and evaluation of potential neurological drug candidates.
Key Applications in Neurological Drug Discovery
The this compound scaffold is a cornerstone in the development of drugs targeting several neurological and neuropsychiatric conditions, primarily by serving as a precursor to potent inhibitors of acetylcholinesterase (AChE) and modulators of dopamine receptors.
Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibitors
A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Increasing the levels of acetylcholine in the brain can help alleviate cognitive decline.[4] The 1-benzylpiperidine moiety is a core component of Donepezil, a leading AChE inhibitor, and has been extensively used to develop other potent inhibitors.[5][6] Derivatives are designed to interact with the active sites of AChE, leading to enhanced cholinergic transmission.
A key signaling pathway involved is the cholinergic synapse. Acetylcholine released into the synapse is broken down by AChE. Inhibitors derived from this compound block this enzyme, increasing the concentration and duration of acetylcholine in the synaptic cleft.
Caption: Cholinergic synapse showing AChE inhibition by a drug derivative.
Parkinson's Disease & Neuropsychiatric Disorders: Dopamine Receptor Antagonists
The dopamine D4 receptor is a significant target for treating neuropsychiatric disorders like schizophrenia and L-DOPA induced dyskinesias in Parkinson's disease.[2][7][8] The benzyloxypiperidine scaffold, derived from this compound, has been successfully employed to develop potent and selective D4 receptor antagonists.[7] These compounds are designed to modulate dopaminergic signaling pathways, offering therapeutic potential for conditions characterized by dopamine dysregulation.[9]
Caption: Simplified signaling pathway for a D4 receptor antagonist.
Quantitative Data Summary
Derivatives of this compound have demonstrated high potency against various neurological targets. The tables below summarize key quantitative data from published research.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Derivatives
| Compound ID | Structure Description | Target | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Reference |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | 18,000-fold | [10] |
| Donepezil (13e) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | 1,250-fold | [5] |
| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | 34,700-fold | [11] |
| Compound d10 | N-benzyl piperidine derivative | AChE | 3,220 | Not specified | [12] |
Table 2: Binding Affinity of Derivatives for Dopamine-Related Targets
| Compound ID | Structure Description | Target | Binding Affinity (Kᵢ or IC₅₀, nM) | Reference |
| Compound 8w | 3-(S)-benzyloxypiperidine derivative | Dopamine D4 Receptor | 165 (Kᵢ) | [7] |
| (+)-5 | trans-3-hydroxy derivative of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine | Dopamine Transporter (Binding) | 0.46 (IC₅₀) | [13] |
| (+)-5 | trans-3-hydroxy derivative of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine | Dopamine Transporter (Uptake) | 4.05 (IC₅₀) | [13] |
Experimental Protocols
General Synthesis of 1-Benzyl-4-O-Aryl-Piperidine Derivatives
This protocol outlines a common synthetic route starting from a protected 4-hydroxypiperidine to generate diverse neurologically active candidates.
Caption: General synthetic workflow for piperidine derivatives.
Protocol:
-
Benzylation (Formation of this compound from precursor):
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.[2]
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the benzylated intermediate.
-
-
Etherification (e.g., Mitsunobu Reaction):
-
To a solution of the alcohol intermediate (e.g., this compound, 1.0 eq), a substituted phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the mixture and purify the residue by flash column chromatography to obtain the desired ether.[2]
-
-
Deprotection (if starting with N-Boc precursor):
-
Dissolve the Boc-protected product from the previous step in a 4 M solution of hydrochloric acid in 1,4-dioxane.
-
Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).
-
Concentrate under reduced pressure to yield the final hydrochloride salt.[7]
-
In Vitro Assay: Acetylcholinesterase Inhibition
This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Prepare substrate solution: Acetylthiocholine iodide (ATCI).
-
Prepare Ellman's reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Prepare enzyme solution: Acetylcholinesterase (from electric eel or human recombinant).
-
Dissolve test compounds (derivatives of this compound) in DMSO to create stock solutions and dilute to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control (DMSO without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the therapeutic potential of the this compound scaffold. Research has revealed several key structural modifications that influence activity.
-
For AChE Inhibition:
-
The basicity of the piperidine nitrogen is important for activity.[10]
-
Extending the C4 substituent with a linker to a larger, often aromatic or heterocyclic moiety, is critical for potent inhibition. The indanone moiety in Donepezil is a classic example.[5]
-
Introducing bulky groups at the para-position of the terminal benzamide moiety can substantially increase activity.[10]
-
Replacing an ester linker with a more metabolically stable amide linker can be a beneficial modification.[14]
-
Caption: Key sites for modification on the 1-benzylpiperidine scaffold.
Conclusion
This compound is an exceptionally valuable building block in medicinal chemistry for the development of drugs targeting neurological disorders.[1] Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of highly potent and selective agents such as acetylcholinesterase inhibitors for Alzheimer's disease and dopamine receptor antagonists for Parkinson's disease and other CNS conditions. The continued exploration of derivatives based on this scaffold holds significant promise for delivering next-generation neurological therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Approaches and Tools Used in Drug Development against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-4-hydroxypiperidine in the Synthesis of Dopamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[1] Consequently, the DAT is a key target for the development of novel therapeutics.[2] The piperidine scaffold is a privileged structure in medicinal chemistry for targeting the DAT. This document provides detailed application notes and protocols on the use of 1-benzyl-4-hydroxypiperidine as a versatile starting material for the synthesis of potent and selective dopamine transporter ligands.
Synthetic Applications of this compound
This compound serves as a key building block for the synthesis of various DAT ligands. Its piperidine nitrogen is protected by a benzyl group, which can be retained in the final compound or replaced with other substituents. The hydroxyl group at the 4-position provides a convenient handle for introducing diverse functionalities, primarily through O-alkylation, to generate libraries of ligands for structure-activity relationship (SAR) studies.
A prominent synthetic route involves the Williamson ether synthesis, where the hydroxyl group of this compound is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then displaces a leaving group from an appropriate alkylating agent, such as a substituted 2-(diphenylmethoxy)ethyl derivative, to form the desired ether linkage. This approach has been successfully employed in the synthesis of potent GBR 12909 analogues.
Experimental Protocols
General Protocol for O-Alkylation of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of 4-(2-(diphenylmethoxy)ethyl)-1-benzylpiperidine analogues, which are potent and selective dopamine transporter ligands.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Appropriate 2-(diphenylmethoxy)ethyl tosylate or halide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of the desired 2-(diphenylmethoxy)ethyl tosylate or halide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired 1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine analogue.
Data Presentation
The following table summarizes the in vitro binding affinities of representative dopamine transporter ligands synthesized from piperidine precursors.
| Compound | Modification from this compound Core | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |
| Analog 1 | 4-(2-(diphenylmethoxy)ethyl)-1-benzylpiperidine | 17.2 | 1920 | 112 |
| Analog 2 | 4-(2-(diphenylmethoxy)ethyl)-1-(4-nitrobenzyl)piperidine | 16.4 | 1770 | 108 |
| Analog 3 | 4-(2-((phenyl)(thiophen-2-yl)methoxy)ethyl)-1-benzylpiperidine | 13.8 | 1020 | 74 |
| GBR 12909 | (Reference Compound) | - | - | 6 |
Data adapted from Dutta et al., J. Med. Chem. 1997, 40 (1), 35–43.[1]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for DAT ligands from this compound.
Dopamine Transporter Signaling Pathway
Caption: Regulation of dopamine signaling by the dopamine transporter.
References
Application Notes and Protocols: 1-Benzyl-4-hydroxypiperidine in the Development of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-benzyl-4-hydroxypiperidine as a key scaffold in the design and synthesis of potent acetylcholinesterase (AChE) inhibitors. The information presented herein is intended to guide researchers in the development of novel therapeutics for Alzheimer's disease and other neurological disorders associated with cholinergic deficits.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating neuronal signaling.[1] Inhibition of AChE increases the concentration and duration of action of ACh, a therapeutic strategy employed in the management of Alzheimer's disease to alleviate cognitive symptoms.[2][3] The 1-benzylpiperidine moiety is a well-established pharmacophore in the design of AChE inhibitors, most notably as a core component of the blockbuster drug Donepezil.[4][5] This structural motif is crucial for binding to the active site of the AChE enzyme. This compound serves as a versatile starting material for the synthesis of a wide array of Donepezil analogs and other novel AChE inhibitors.[6][7]
Data Presentation: Inhibitory Activity of 1-Benzylpiperidine Derivatives
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected compounds derived from or related to the 1-benzylpiperidine scaffold. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound Name/Reference | AChE IC50 (nM) | Butyrylcholinesterase (BuChE) IC50 (nM) | Selectivity (BuChE/AChE) |
| Donepezil | 6.21 | 194 | ~31.2 |
| Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) | 0.56 | >10,000 | >18,000 |
| E2020 (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | 5.7 | 7,125 | 1250 |
| Compound 19 (1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine) | 1.2 | 41,600 | ~34,700 |
| Compound 4 (Donepezil analogue) | 4.11 | N/A | N/A |
Data sourced from multiple studies for comparative purposes.[4][8][9][10]
Experimental Protocols
I. General Synthesis of a Donepezil-like Acetylcholinesterase Inhibitor
This protocol describes a generalized synthetic route for preparing a Donepezil analog starting from 1-benzyl-4-piperidone, a derivative of this compound.
Step 1: Synthesis of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles [6]
-
To a solution of an appropriate indole-3-carbaldehyde (1 mmol) in methanol, add 1-benzyl-4-piperidone (1.2 mmol) and a catalytic amount of pyrrolidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired (1-benzyl-4-oxopiperidin-3-ylidene)methylindole derivative.
Step 2: Reduction of the Ketone and Double Bond
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4), portion-wise at 0°C.
-
For the reduction of the double bond, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere may be employed.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
II. Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and screening for inhibitors.[1][11][12]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant[11]
-
Acetylthiocholine iodide (ATCI) - Substrate[11]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen[11]
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)[11]
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Donepezil)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm[11]
Preparation of Solutions:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[11]
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer to a final concentration of approximately 0.1-0.25 U/mL.[11]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[11]
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.[11]
-
Test Compound Solutions: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the wells should not exceed 1%.[11]
Assay Procedure:
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control, and various concentrations of test compounds.[11]
-
Enzyme and Inhibitor Incubation:
-
To each well, add 20 µL of assay buffer.
-
Add 10 µL of the test compound dilution or positive control to the respective wells. For the negative control, add 10 µL of the assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the AChE working solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.
-
Incubate the plate at room temperature for 15 minutes.[11]
-
-
Substrate Addition and Reaction Initiation:
-
To each well, add 50 µL of the DTNB solution.
-
To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[11]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 10-15 minutes to obtain the reaction kinetics.[11]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:[11] % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Visualizations
Caption: Workflow for the development of AChE inhibitors.
Caption: Cholinergic signaling and AChE inhibition mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Detailed Protocol for O-alkylation of 1-Benzyl-4-hydroxypiperidine
Application Note
The O-alkylation of 1-Benzyl-4-hydroxypiperidine is a fundamental transformation in medicinal chemistry and drug development, yielding 1-benzyl-4-alkoxypiperidine derivatives. These products are valuable intermediates in the synthesis of a wide range of biologically active compounds. The most common and effective method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[1][2]
This protocol provides a detailed procedure for the O-alkylation of this compound using sodium hydride as the base in an aprotic polar solvent, a widely accepted and reliable method. Additionally, a summary of reaction conditions and yields for various alkylating agents is presented to facilitate the synthesis of a diverse library of 1-benzyl-4-alkoxypiperidine derivatives. For syntheses requiring milder conditions or for large-scale production, phase-transfer catalysis presents a viable, environmentally friendly alternative.
Experimental Protocols
General Procedure: Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF (approximately 0.1-0.2 M concentration of the starting material).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: To the resulting alkoxide suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-alkoxypiperidine.
Data Presentation
The following table summarizes the reaction conditions and yields for the O-alkylation of this compound with various alkylating agents, based on typical Williamson ether synthesis protocols.
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | NaH (1.2) | THF | 0 to rt | 12 | 85-95 |
| Ethyl iodide | NaH (1.2) | DMF | 0 to rt | 6 | 80-90 |
| Methyl iodide | NaH (1.2) | THF | 0 to rt | 4 | 82-92 |
| Propyl bromide | NaH (1.5) | DMF | rt | 24 | 75-85 |
| Allyl bromide | NaH (1.2) | THF | 0 to rt | 8 | 88-96 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purification methods.
Mandatory Visualization
Caption: Experimental workflow for the O-alkylation of this compound.
References
material safety data sheet (MSDS) for 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-Benzyl-4-hydroxypiperidine, a versatile chemical intermediate pivotal in the synthesis of a wide range of pharmacologically active compounds. These application notes include a summary of its material safety data, its applications in the development of therapeutic agents, detailed experimental protocols for its use in synthesis, and visualizations of relevant biological signaling pathways.
Material Safety Data Sheet (MSDS) Summary
A thorough understanding of the safety and handling of this compound is crucial for laboratory personnel. The following tables summarize the key safety and physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4727-72-4 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 61-63 °C |
| Boiling Point | 127-128 °C at 2 mmHg |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 2: Hazard Identification and Safety Information
| Hazard | Description |
| GHS Classification | Acute toxicity, Oral (Category 3), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Applications in Drug Development
This compound serves as a critical building block in the synthesis of a variety of therapeutic agents, primarily targeting the central nervous system. Its piperidine core is a common motif in many neurologically active drugs.
Key therapeutic areas where derivatives of this compound are utilized include:
-
Acetylcholinesterase (AChE) Inhibitors: These compounds are investigated for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the brain.
-
Dopamine D4 Receptor Antagonists: These agents are being explored for the treatment of psychiatric disorders such as schizophrenia and for their potential in managing Parkinson's disease-related dyskinesias.
-
Menin-MLL Interaction Inhibitors: This novel class of anti-cancer agents targets the protein-protein interaction between menin and MLL, which is crucial for the development of certain types of leukemia.
-
Analgesics: The piperidine scaffold is a well-established pharmacophore in the design of potent opioid and non-opioid analgesics.
Experimental Protocols
The following protocols are representative examples of how this compound and its precursor, 1-benzyl-4-piperidone, are used in the synthesis of pharmacologically active molecules.
Protocol 1: Synthesis of 1-Benzyl-4-piperidone from Benzylamine and Methyl Acrylate
This protocol describes a common method for preparing the precursor to this compound.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Anhydrous toluene
-
Metallic sodium
-
Anhydrous methanol
-
25% Hydrochloric acid solution
-
35% Sodium hydroxide solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
250 mL three-necked flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Stir the mixture and heat to reflux. Add 1 mL of anhydrous methanol to initiate the reaction.
-
Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.
-
After the addition is complete, continue to reflux for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in portions.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with 150 mL of 25% hydrochloric acid solution.
-
Reflux the acidic aqueous layer in an oil bath for 5 hours. Monitor the reaction by testing a small sample with FeCl₃ solution; the reaction is complete when there is no color change.
-
Cool the reaction mixture and neutralize to a pH of approximately 8.5 with 35% sodium hydroxide solution while stirring.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the ethyl acetate by rotary evaporation.
-
Purify the residue by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oily liquid.[1]
Protocol 2: Synthesis of a Benzyloxy Piperidine-Based Dopamine D4 Receptor Antagonist
This protocol outlines a general procedure for the synthesis of a dopamine D4 receptor antagonist starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, a related precursor.
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Appropriate aryl/heteroaryl aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks, magnetic stirrer, ice bath, nitrogen atmosphere setup
Procedure:
-
Alkylation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere, add NaH portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes, then add the desired benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl ether.
-
Boc Deprotection: Dissolve the benzyl ether in DCM and add TFA or 4M HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected piperidine salt.
-
Reductive Amination: To a solution of the deprotected piperidine, the desired aryl/heteroaryl aldehyde, and Et₃N in DCM, add NaBH(OAc)₃ portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final dopamine D4 receptor antagonist.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the applications of this compound derivatives.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Dopamine D4 Receptor Signaling Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Benzyl-4-hydroxypiperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing common issues encountered when using 1-Benzyl-4-hydroxypiperidine in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1] The primary reactive sites are the secondary hydroxyl group and the tertiary amine. Common reactions include:
-
O-Alkylation (Williamson Ether Synthesis): To form ethers at the 4-position.
-
O-Acylation (Esterification): To form esters at the 4-position.
-
Mitsunobu Reaction: For the stereoinvertive substitution of the hydroxyl group.
-
N-Debenzylation: To remove the benzyl group from the nitrogen, often to introduce other substituents or to obtain the free secondary amine.
Q2: How does the N-benzyl group influence the reactivity of the 4-hydroxyl group compared to an N-Boc protecting group?
A2: The N-benzyl group is electron-donating, which can slightly increase the nucleophilicity of the piperidine nitrogen. However, for reactions at the 4-hydroxyl group, the primary difference lies in the reaction conditions the protecting groups can tolerate. The N-benzyl group is stable to a wide range of reagents but is typically removed by catalytic hydrogenation.[2] In contrast, the N-Boc group is an electron-withdrawing group that decreases the nucleophilicity of the nitrogen and is labile to acidic conditions.[3][4] This difference is crucial when planning multi-step syntheses.
Q3: What are the typical storage conditions for this compound?
A3: this compound is typically a white to off-white crystalline powder.[1] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption, as it can be hygroscopic.
Troubleshooting Guides
O-Alkylation (Williamson Ether Synthesis)
Issue: Low or no yield of the desired ether product.
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of the hydroxyl group | Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete formation of the alkoxide.[3] |
| Poor quality of reagents | Ensure the alkylating agent is pure and the solvent is anhydrous. Moisture will quench the base and the alkoxide. |
| Suboptimal reaction temperature | The initial deprotonation is often best performed at 0°C to control the reaction rate. The subsequent alkylation may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.[3] |
| Side reaction: E2 elimination | This is more likely with secondary or tertiary alkyl halides. Use a primary alkyl halide whenever possible.[5] |
Issue: Formation of unknown byproducts.
| Potential Cause | Troubleshooting Steps |
| Side reaction at the nitrogen atom | Although the tertiary amine is less nucleophilic than the alkoxide, quaternization of the nitrogen can occur, especially at higher temperatures. Use milder reaction conditions if this is observed. |
| Decomposition of starting material or product | Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction progress and work it up as soon as the starting material is consumed.[3] |
O-Acylation (Esterification)
Issue: Incomplete reaction and low ester yield.
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive acylating agent | Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with a coupling agent.[4] |
| Inadequate catalyst | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the acylation of the secondary alcohol.[3] |
| Acidic byproduct formation | Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid (e.g., HCl) generated during the reaction.[3] |
Issue: Difficult purification of the final product.
| Potential Cause | Troubleshooting Steps |
| Water-soluble byproducts | If using a coupling agent like DCC, the dicyclohexylurea (DCU) byproduct can be removed by filtration. An aqueous workup can help remove other water-soluble impurities.[4] |
| Co-elution during chromatography | Optimize the solvent system for column chromatography to achieve better separation of the product from any unreacted starting materials or byproducts. |
N-Debenzylation
Issue: Incomplete removal of the benzyl group.
| Potential Cause | Troubleshooting Steps |
| Catalyst poisoning | The tertiary amine of the starting material or product can sometimes inhibit the palladium catalyst. Adding a stoichiometric amount of a weak acid, like acetic acid, can sometimes mitigate this effect. |
| Inefficient hydrogen transfer | When using transfer hydrogenation with a hydrogen donor like ammonium formate, ensure the donor is fresh and used in sufficient excess. |
| Insufficient catalyst loading or activity | Use a sufficient loading of a high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not old or deactivated. |
Issue: Formation of side products.
| Potential Cause | Troubleshooting Steps |
| Reduction of other functional groups | Catalytic hydrogenation can also reduce other functional groups like alkenes, alkynes, or nitro groups. Choose the debenzylation method based on the other functionalities present in the molecule. |
| Friedel-Crafts alkylation | When using strong Lewis acids for debenzylation, side reactions such as Friedel-Crafts alkylation on aromatic rings can occur.[2] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for common transformations involving a close analog, N-Boc-4-hydroxypiperidine. The yields for this compound are expected to be in a similar range under optimized conditions.
| Reaction | Reagents | Base | Solvent | Temperature | Yield (%) |
| O-Alkylation | Benzyl bromide | NaH | THF | 0°C to rt | 85-95 |
| O-Alkylation | Ethyl iodide | NaH | DMF | 0°C to rt | 80-90 |
| Mitsunobu | p-Nitrophenol, PPh₃, DEAD | - | THF | 0°C to rt | 75-85 |
| Mitsunobu | Phthalimide, PPh₃, DIAD | - | THF | 0°C to rt | 80-90 |
| O-Acylation | Acyl chloride | Et₃N, DMAP | DCM | rt | >90 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis) of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for O-Acylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF.
-
Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for O-Alkylation.
Caption: Troubleshooting low yield in O-Alkylation.
References
Technical Support Center: Purification of Crude 1-Benzyl-4-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Benzyl-4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-hydroxypiperidine and benzyl bromide or benzyl chloride, byproducts from side reactions, and residual solvents. Depending on the synthetic route, N,N-dibenzyl-4-hydroxypiperidinium salts or other over-alkylated products may also be present.
Q2: My purified this compound is a yellow oil, but it should be a white solid. What is the problem?
A2: A yellow discoloration often indicates the presence of oxidation products or other colored impurities.[1] If the product does not solidify, it suggests that it is not sufficiently pure. The melting point of pure this compound is typically in the range of 61-63 °C.[2][3][4] Further purification by column chromatography or recrystallization is recommended.
Q3: I am observing significant tailing of my product peak during column chromatography. How can I resolve this?
A3: Peak tailing for basic compounds like this compound on silica gel is often caused by strong interactions between the amine and the acidic silanol groups of the stationary phase. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or ammonia, can be added to the eluent system.[5]
Q4: How can I effectively remove residual water from my purified product?
A4: Residual water can be a significant impurity, especially after an aqueous workup.[1] For the final product, drying under high vacuum is a standard procedure. If the product is dissolved in an organic solvent, drying over an appropriate drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration and solvent removal, is effective.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out or failure to crystallize | The solvent may be too nonpolar for the compound, or the concentration of impurities is too high. | Try a more polar solvent system. If oiling out persists, purify the crude material by another method, such as column chromatography, before attempting recrystallization.[5] |
| The solution is being cooled too rapidly. | Allow the solution to cool slowly to room temperature to encourage crystal formation before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.[5] | |
| Low Recovery | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Using a co-solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble) can be effective. |
| Too much solvent was used. | Reduce the amount of solvent used to dissolve the crude product to ensure the solution is saturated at high temperature. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point for piperidine derivatives.[5] |
| The column was overloaded with crude material. | As a general rule, the amount of crude material loaded onto the column should not exceed a 1:20 ratio of crude material to silica gel by weight. | |
| Co-elution of product with impurities | Improper column packing has led to channeling. | Ensure the silica gel is packed uniformly as a slurry in the initial, least polar eluent to avoid cracks or channels in the stationary phase.[5] |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution). For highly polar impurities or product that is strongly adsorbed, adding a small amount of methanol to the eluent can be effective. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >99% | 60-85% | Cost-effective, scalable, can yield very high-purity material. | Potential for low recovery if solvent system is not optimized; may not remove impurities with similar solubility. |
| Column Chromatography | 95-99% | 70-90% | Effective at removing a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent; may be less cost-effective for large-scale purification. |
| Vacuum Distillation | >98% | 50-80% | Effective for removing non-volatile impurities and can be used for large quantities. | Requires specialized equipment; the compound must be thermally stable at the distillation temperature. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection : Based on solubility tests, a mixture of ethyl acetate and hexanes is a suitable solvent system. This compound is soluble in ethyl acetate and less soluble in hexanes.
-
Dissolution : In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Slowly add hexanes to the hot solution until it becomes slightly cloudy. Heat the solution again until it is clear.
-
Cooling : Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying : Dry the purified crystals under vacuum to a constant weight.
Column Chromatography of this compound
-
Stationary Phase : Silica gel (230-400 mesh).
-
Eluent System : A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.
-
Column Packing : Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine) and pack the column.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution : Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent to elute the product.
-
Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Vacuum Distillation of this compound
-
Apparatus Setup : Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask : Place the crude this compound into the distillation flask.
-
Applying Vacuum : Gradually apply vacuum to the system. A pressure of around 2 mmHg is suitable.[3][4]
-
Heating : Gently heat the distillation flask.
-
Fraction Collection : Collect the fraction that distills at the appropriate boiling point. The literature boiling point for this compound is 127-128 °C at 2 mmHg.[3][4]
-
Cooling and Isolation : Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified product.
Mandatory Visualization
References
optimizing temperature and pressure for 1-Benzyl-4-hydroxypiperidine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Benzyl-4-hydroxypiperidine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, with a focus on optimizing temperature and pressure.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Method 1: N-Benzylation of 4-Hydroxypiperidine
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Ineffective Alkylating Agent: The benzyl halide (bromide or chloride) may have degraded.
-
Solution: Use a fresh or recently purified bottle of benzyl halide.
-
-
Possible Cause 2: Insufficient Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature without significant side product formation. Gentle heating is often sufficient to drive the reaction to completion.[1]
-
-
Possible Cause 3: Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.
-
Solution: Aprotic polar solvents like acetonitrile or DMF are generally effective for N-alkylation.[2]
-
-
Possible Cause 4: Presence of Acid: The reaction of 4-hydroxypiperidine with a benzyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, making it non-nucleophilic and halting the reaction.[2]
-
Solution: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the acid produced during the reaction.[2]
-
Issue 2: Formation of Quaternary Ammonium Salt
-
Possible Cause: Over-alkylation of the desired product.
-
Solution 1: Use a stoichiometric amount or a slight excess of 4-hydroxypiperidine relative to the benzyl halide.
-
Solution 2: Add the benzyl halide slowly and portion-wise to the reaction mixture to maintain a low concentration of the alkylating agent.[3]
-
Issue 3: Difficult Purification
-
Possible Cause: Similar polarities of the product and unreacted starting material or byproducts.
-
Solution: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the components. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.
-
Method 2: Reduction of 1-Benzyl-4-piperidone
Issue 1: Incomplete Reduction
-
Possible Cause 1: Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to moisture.
-
Solution: Use a fresh, dry batch of the reducing agent.
-
-
Possible Cause 2: Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent may be inadequate.
-
Solution: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).
-
-
Possible Cause 3: Low Reaction Temperature: The reduction may be slow at very low temperatures.
-
Solution: While the initial addition of the reducing agent is often done at 0°C to control the reaction rate, allowing the reaction to proceed at room temperature can ensure completion.[1]
-
Issue 2: Formation of Side Products
-
Possible Cause: Over-reduction or side reactions due to harsh conditions.
-
Solution: Use a mild reducing agent like sodium borohydride. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-benzylation of 4-hydroxypiperidine?
A1: The optimal temperature can vary depending on the solvent and the presence of a base. Generally, the reaction can be carried out at room temperature or with gentle heating (e.g., 40-60°C).[1] It is recommended to start at room temperature and gradually increase the heat while monitoring the reaction by TLC to find the ideal balance between reaction rate and side product formation.
Q2: How does pressure influence the synthesis of this compound?
A2: For the N-benzylation of 4-hydroxypiperidine or the chemical reduction of 1-benzyl-4-piperidone, the reaction is typically carried out at atmospheric pressure. Pressure is not a critical parameter to optimize for these reactions. However, if a catalytic hydrogenation approach is used to reduce 1-benzyl-4-piperidone, then pressure becomes a crucial parameter, often in the range of 50-100 psi of hydrogen gas.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Q4: What are the common side products in the N-benzylation of 4-hydroxypiperidine?
A4: The most common side product is the dibenzylated quaternary ammonium salt. This can be minimized by controlling the stoichiometry of the reactants and the rate of addition of the benzyl halide.[2][3]
Q5: Can I use other benzylating agents besides benzyl bromide or chloride?
A5: Yes, other benzylating agents with good leaving groups can be used. However, benzyl bromide and benzyl chloride are the most common and cost-effective choices.
Data Presentation
Table 1: General Temperature and Pressure Conditions for Key Reactions
| Reaction Step | Reagents | Temperature Range (°C) | Pressure | Notes |
| N-Benzylation | 4-Hydroxypiperidine, Benzyl Halide, Base | Room Temperature to 60°C | Atmospheric | Higher temperatures may lead to increased side product formation.[1] |
| Reduction of Ketone | 1-Benzyl-4-piperidone, Sodium Borohydride | 0°C to Room Temperature | Atmospheric | Initial addition at 0°C for better control.[1] |
| Catalytic Hydrogenation | 1-Benzyl-4-piperidone, H₂, Catalyst (e.g., Pd/C) | Room Temperature to 80°C | 50 - 100 psi | Requires specialized high-pressure equipment. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Benzylation
-
Materials:
-
4-Hydroxypiperidine
-
Benzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension.
-
Slowly add benzyl bromide (1.05 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure this compound.
-
Protocol 2: Synthesis of this compound via Reduction
-
Materials:
-
1-Benzyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete conversion.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Technical Support Center: Preventing Oxidation of 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation of 1-Benzyl-4-hydroxypiperidine, a key intermediate in pharmaceutical synthesis. Oxidation of the secondary alcohol group to a ketone can impact product purity and efficacy. This resource offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid this compound (yellowing or browning) | Air and/or light exposure leading to gradual oxidation. | Store the compound in an amber, airtight container. For long-term storage, purge the container with an inert gas (nitrogen or argon) before sealing. Store in a cool, dark place. |
| Appearance of an impurity with a carbonyl peak (approx. 1720-1740 cm⁻¹) in IR spectroscopy or a new peak in HPLC analysis. | Oxidation of the hydroxyl group to 1-Benzyl-4-piperidone. | Review storage and handling procedures. Implement the use of an inert atmosphere during reactions and transfers. Consider the addition of a compatible antioxidant. |
| Inconsistent reaction yields or impurity profiles. | Partial oxidation of the starting material before or during the reaction. | Always use fresh, properly stored this compound. Purge reaction vessels with an inert gas before adding the compound. If the reaction is sensitive to oxidation, conduct it under a continuous inert gas blanket. |
| Degradation of the compound in solution. | Presence of dissolved oxygen, trace metal impurities, or exposure to light. | Degas solvents by sparging with an inert gas prior to use. Use high-purity solvents. Consider the use of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Protect solutions from light by using amber glassware or wrapping the container in foil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of this compound?
The primary oxidation product is 1-Benzyl-4-piperidone, where the secondary alcohol (hydroxyl group) on the piperidine ring is converted to a ketone.
Q2: What are the ideal storage conditions to prevent oxidation?
To minimize oxidation, this compound should be stored as a solid in a cool (2-8°C), dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and air.[1] For enhanced protection, especially for long-term storage or for high-purity grades, storing under an inert atmosphere of nitrogen or argon is recommended.
Q3: How can I prevent oxidation during my reaction?
To prevent oxidation during a chemical reaction, it is crucial to create an inert environment. This can be achieved by:
-
Using an Inert Gas Blanket: Purge the reaction vessel with a dry, inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassing Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas for 15-30 minutes before use.
-
Using Fresh Reagents: Use this compound from a freshly opened container or one that has been properly stored.
Q4: Are there any chemical additives that can prevent oxidation?
Yes, antioxidants can be added to formulations or reaction mixtures to inhibit oxidation. The selection of an antioxidant depends on its compatibility with the compound and the solvent system. Commonly used antioxidants in the pharmaceutical industry include:
-
Butylated Hydroxytoluene (BHT): A lipophilic antioxidant suitable for organic solvents.
-
Ascorbic Acid (Vitamin C): A hydrophilic antioxidant suitable for aqueous solutions.
-
Sodium Metabisulfite: An effective antioxidant, particularly in aqueous formulations.
The choice and concentration of the antioxidant should be determined experimentally for your specific application. A typical starting concentration for antioxidants like BHT is in the range of 0.01-0.1%.
Q5: How does pH affect the stability of this compound?
Q6: How can I detect the presence of the oxidized impurity?
Several analytical techniques can be used to detect the formation of 1-Benzyl-4-piperidone:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its oxidized product.
-
Infrared (IR) Spectroscopy: The formation of a ketone will result in the appearance of a characteristic carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals corresponding to the alcohol group will change upon oxidation to a ketone.
Experimental Protocols
Protocol for Storage Under Inert Atmosphere
This protocol describes the procedure for storing this compound under a nitrogen or argon atmosphere to minimize exposure to oxygen.
Materials:
-
Schlenk flask or a vial with a septum-sealed cap
-
This compound
-
Source of dry nitrogen or argon gas with a regulator
-
Needles and tubing for gas transfer
-
Parafilm or a secure cap
Procedure:
-
Place the desired amount of this compound into the Schlenk flask or vial.
-
If using a Schlenk flask, attach it to a Schlenk line. If using a vial, pierce the septum with an inlet needle connected to the inert gas source and an outlet needle to vent.
-
Gently flush the container with the inert gas for 5-10 minutes to displace the air.
-
If using a Schlenk flask, close the stopcock while under positive pressure of the inert gas. If using a vial, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure.
-
Seal the container securely with a stopper and clamp (for a Schlenk flask) or a cap, and wrap the seal with Parafilm for extra security.
-
Store the container in a cool, dark, and dry place.
Protocol for a Reaction Under Inert Atmosphere
This protocol outlines the general steps for performing a chemical reaction with this compound under an inert atmosphere to prevent oxidation.
Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.)
-
Rubber septa
-
Source of dry nitrogen or argon gas
-
Balloon filled with inert gas or a connection to a Schlenk line
-
Degassed solvents
-
Syringes and needles for liquid transfers
Procedure:
-
Assemble the dry glassware while still warm and immediately place it under a positive pressure of inert gas. This can be done by flushing the apparatus with the gas and then maintaining a slight positive pressure using a balloon or a bubbler system connected to the gas line.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add this compound to the reaction flask. If it is a solid, you can do this quickly under a positive flow of inert gas.
-
Add the degassed solvent to the reaction flask using a cannula or a syringe.
-
Proceed with the addition of other reagents and the reaction as required, ensuring the inert atmosphere is maintained throughout.
-
Monitor the reaction by taking aliquots using a syringe under a positive flow of inert gas.
Visualizations
Caption: Workflow for preventing the oxidation of this compound.
Caption: Troubleshooting logic for addressing the oxidation of this compound.
References
troubleshooting guide for scaling up 1-Benzyl-4-hydroxypiperidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-Benzyl-4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary industrial synthesis routes are the N-alkylation of 4-hydroxypiperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) and the reductive amination of 1-benzyl-4-piperidone. The choice of route often depends on the cost and availability of starting materials, as well as downstream purification requirements.
Q2: What are the critical safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns during scale-up include:
-
Handling of Benzyl Halides: Benzyl chloride and bromide are lachrymators and potential carcinogens. Use in a well-ventilated area with appropriate personal protective equipment (PPE) is crucial.
-
Hydrogenation Reactions: If catalytic hydrogenation is used for reductive amination, proper grounding of equipment and handling of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon) are critical to prevent fire or explosion hazards.
-
Exothermic Reactions: Both N-alkylation and reductive amination can be exothermic. Temperature control must be carefully managed in large reactors to prevent runaway reactions.
-
Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, handling, and disposal procedures.
Q3: How can I minimize the formation of impurities during scale-up?
A3: Impurity formation can be minimized by:
-
Strict Control of Reaction Parameters: Maintain optimal temperature, pressure, and stoichiometry.
-
High-Purity Starting Materials: Use starting materials with low levels of impurities.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the piperidine starting material.
-
Monitoring Reaction Progress: Use in-process controls (e.g., HPLC, GC) to monitor the reaction and stop it at the optimal time to avoid the formation of degradation products.
Q4: What are the recommended methods for purifying this compound at a large scale?
A4: At a large scale, purification is typically achieved through:
-
Crystallization: This is often the most cost-effective method for achieving high purity. Solvent selection is critical.
-
Distillation: Vacuum distillation can be effective, but the relatively high boiling point of the product should be considered.
-
Chromatography: While effective, large-scale column chromatography can be expensive. It is often used as a final polishing step if very high purity is required.
Troubleshooting Guides
Low Yield in N-Alkylation of 4-Hydroxypiperidine
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion of Starting Material | Inadequate mixing in a large reactor. | Increase agitation speed. Ensure the reactor is appropriately sized for the batch volume. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for side-product formation. | |
| Poor quality of benzyl halide. | Use freshly distilled or high-purity benzyl halide. | |
| Formation of Quaternary Ammonium Salt | Excess benzyl halide used. | Use a stoichiometric amount or a slight excess of benzyl halide. Monitor the reaction closely and stop it once the starting material is consumed. |
| High reaction temperature. | Lower the reaction temperature. | |
| Formation of Dibenzyl Ether | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry the 4-hydroxypiperidine before use. |
| Reaction of benzyl halide with the hydroxyl group. | This is a known side reaction. Optimize conditions (lower temperature, shorter reaction time) to favor N-alkylation. |
Poor Performance in Reductive Amination of 1-Benzyl-4-piperidone
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inefficient mass transfer of hydrogen in catalytic hydrogenation. | Increase hydrogen pressure and agitation. Use a catalyst with a higher surface area. |
| Deactivation of the catalyst. | Use a fresh catalyst. Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| Insufficient reducing agent (e.g., sodium borohydride). | Use a larger excess of the reducing agent. Add the reducing agent in portions to control the reaction rate. | |
| Formation of Over-reduced Byproducts | Harsh reaction conditions. | Use a milder reducing agent (e.g., sodium triacetoxyborohydride). Optimize temperature and pressure to be as low as feasible. |
| Low Purity of Final Product | Residual starting material or imine intermediate. | Ensure complete reaction by monitoring with in-process controls. Optimize the work-up procedure to remove unreacted starting materials. |
Experimental Protocols
N-Alkylation of 4-Hydroxypiperidine with Benzyl Chloride (Scalable Method)
-
Reactor Setup: Charge a suitable reactor with 4-hydroxypiperidine (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition: Slowly add benzyl chloride (1.05 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and unreacted 4-hydroxypiperidine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Reductive Amination of 1-Benzyl-4-piperidone via Catalytic Hydrogenation (Scalable Method)
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 1-benzyl-4-piperidone (1.0 eq.), a suitable solvent (e.g., methanol, ethanol), and a palladium on carbon catalyst (5-10 wt% Pd/C, 1-2 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-50 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (GC or HPLC).
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Solvent | Acetonitrile | Acetonitrile |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature | 65 °C | 65-70 °C (exotherm control) |
| Reaction Time | 6 hours | 8-10 hours |
| Typical Yield | 85-90% | 80-85% |
| Purity (crude) | ~95% | ~90-93% |
Table 2: Impurity Profile in this compound Synthesis
| Impurity | Structure | Source | Control Strategy |
| Unreacted 4-Hydroxypiperidine | 4-Hydroxypiperidine | Incomplete N-alkylation reaction | Use a slight excess of benzyl chloride; ensure adequate reaction time. |
| Unreacted 1-Benzyl-4-piperidone | 1-Benzyl-4-piperidone | Incomplete reductive amination | Ensure sufficient reducing agent/hydrogen pressure and catalyst activity. |
| Dibenzyl Ether | (PhCH₂)₂O | Side reaction in N-alkylation | Use anhydrous conditions; control temperature. |
| Quaternary Ammonium Salt | [Bn₂(4-OH-Pip)]⁺Cl⁻ | Over-alkylation | Use stoichiometric control of benzyl chloride. |
Mandatory Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Logic for Low Reaction Yield.
Technical Support Center: Managing Moisture Sensitivity of 1-Benzyl-4-hydroxypiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1-Benzyl-4-hydroxypiperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, with the CAS number 4727-72-4, is a white to off-white crystalline powder. It is a versatile chemical intermediate, primarily used in the pharmaceutical industry as a building block for the synthesis of various active pharmaceutical ingredients (APIs), especially those targeting neurological and psychiatric conditions.[1] Its chemical structure, featuring a piperidine ring with a benzyl group on the nitrogen and a hydroxyl group, allows for various chemical modifications to create complex therapeutic molecules.[1]
Q2: How sensitive is this compound to moisture?
A2: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure its stability and efficacy in downstream applications, it is crucial to handle and store the compound under dry conditions.[1] Manufacturers typically specify a low moisture content, often less than or equal to 1.0%, to maintain its quality and crystalline structure.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent the ingress of moisture. For long-term storage, it is advisable to use a desiccator containing a suitable drying agent.
Troubleshooting Guide
Q4: My reaction yield is lower than expected when using this compound. Could moisture be the cause?
A4: Yes, excess moisture in this compound can significantly impact reaction yields. Water can act as a competing nucleophile or a base in many organic reactions, leading to the formation of unwanted byproducts and a reduction in the yield of the desired product. It is essential to ensure your starting material meets the required moisture specification.
Q5: I have observed some clumping in my this compound powder. What does this indicate?
A5: Clumping or caking of the crystalline powder is a common physical indication of moisture absorption. If you observe this, it is highly likely that the water content of your material exceeds the recommended limit. It is advisable to dry the material before use.
Q6: How can I determine the water content of my this compound?
A6: The most accurate and widely used method for determining the water content in this compound is Karl Fischer titration.[2] This technique is specific to water and can provide precise measurements even at low concentrations.
Q7: What should I do if my this compound has been exposed to moisture?
A7: If you suspect your this compound has absorbed moisture, it is crucial to dry it before use. Several laboratory methods can be employed for this purpose, such as vacuum drying or drying over a desiccant. The choice of method will depend on the equipment available and the required level of dryness.
Quantitative Data Summary
The following table summarizes the key specifications related to the moisture content of this compound.
| Parameter | Recommended Value | Analysis Method |
| Water Content (High-Purity Grade) | ≤ 1.0% | Karl Fischer Titration |
| Water Content (Standard Grade) | ≤ 2.5% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., CombiTitrant 5)
-
Anhydrous methanol
-
This compound sample
-
Analytical balance
-
Gastight syringe
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture in the solvent.
-
Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the this compound sample.
-
Sample Introduction: Quickly and carefully add the weighed sample to the conditioned titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached, which is detected by a persistent color change or by an electrode.
-
Calculation: The instrument's software will automatically calculate the water content in the sample based on the volume of titrant consumed. The result is typically expressed as a percentage (w/w).
Protocol 2: Drying of this compound using a Vacuum Oven
This protocol describes how to dry this compound that has been exposed to moisture.
Materials:
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated container
-
Desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate)
-
This compound sample
Procedure:
-
Sample Preparation: Place a thin layer of the this compound powder in a clean, dry Schlenk flask.
-
Drying Agent: In a separate, open container, place a suitable desiccant inside the vacuum oven. This will help to trap the water that evaporates from the sample.
-
Vacuum Drying: Place the Schlenk flask containing the sample in the vacuum oven. Heat the oven to a temperature of 40-50 °C. The melting point of this compound is around 61-63°C, so it is crucial to stay below this temperature to avoid melting the solid.[1]
-
Applying Vacuum: Gradually apply a vacuum to the oven. A pressure of 1-10 mmHg is typically sufficient.
-
Drying Time: Dry the sample under vacuum for 12-24 hours. The exact time will depend on the initial water content and the amount of sample.
-
Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, break the vacuum with a dry, inert gas such as nitrogen or argon. Immediately transfer the dried sample to a tightly sealed container and store it in a desiccator.
Visualizations
Caption: Troubleshooting workflow for managing moisture in this compound.
Caption: Step-by-step process for drying this compound in a vacuum oven.
References
identifying and removing impurities from 1-Benzyl-4-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-4-hydroxypiperidine. The following sections offer guidance on identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The impurities in this compound largely depend on the synthetic route employed. The two primary methods for its synthesis are the reduction of 1-benzyl-4-piperidone and the N-benzylation of 4-hydroxypiperidine.
Synthesis via Reduction of 1-Benzyl-4-piperidone:
-
Unreacted Starting Material: 1-Benzyl-4-piperidone is a common impurity if the reduction reaction does not go to completion.
Synthesis via N-benzylation of 4-Hydroxypiperidine:
-
Unreacted Starting Material: 4-Hydroxypiperidine may be present if the N-benzylation is incomplete.
-
Over-alkylation Product: 1,1-Dibenzyl-4-hydroxypiperidinium halide (a quaternary salt) can form as a by-product.
-
Reagent Residues: Benzyl bromide or benzyl chloride, if used as the benzylating agent, may remain. Benzyl alcohol can also be present as a by-product of benzylating agent decomposition.
Q2: My purified this compound has a lower than expected melting point. What could be the cause?
A2: A depressed and broadened melting point range is a classic indicator of impurities. The presence of any of the starting materials, by-products, or residual solvents can lead to this observation. For instance, the melting point of pure this compound is typically in the range of 61-63 °C.[1][2] The presence of residual solvents or unreacted starting materials will lower this value.
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. A single spot on the TLC plate under visualization with a suitable stain (like potassium permanganate) and UV light suggests a relatively pure compound. The presence of multiple spots indicates impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[3][4]
Troubleshooting Guides
Issue 1: Multiple Spots on TLC Analysis
Problem: After running a TLC of the crude reaction mixture, multiple spots are observed.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress more closely using TLC. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagents.
-
-
Formation of By-products: Side reactions may have occurred, leading to the formation of impurities.
-
Solution: Optimize the reaction conditions to minimize side reactions. This could involve adjusting the temperature, changing the solvent, or using a different base or reducing agent.
-
Issue 2: Difficulty Removing a Specific Impurity
Problem: A persistent impurity is co-eluting with the product during column chromatography or co-crystallizing during recrystallization.
Possible Causes & Solutions:
-
Similar Polarity: The impurity may have a polarity very similar to this compound, making separation by normal-phase chromatography challenging.
-
Solution 1 (Chromatography): Try a different solvent system for column chromatography to alter the selectivity. A gradient elution may be more effective than an isocratic one. Consider using a different stationary phase, such as alumina, or employing reversed-phase chromatography.
-
Solution 2 (Recrystallization): Experiment with different solvent systems for recrystallization. A solvent-antisolvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexanes until turbidity is observed) can sometimes improve separation.
-
Solution 3 (Acid-Base Extraction): If the impurity is neutral or acidic, an acid-base extraction can be highly effective. Dissolve the mixture in an organic solvent and wash with an acidic aqueous solution to extract the basic product into the aqueous layer. The organic layer containing the neutral/acidic impurity can then be discarded. Basifying the aqueous layer and extracting with an organic solvent will recover the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₇NO | 191.27 | 61-63 | 127-128 @ 2 mmHg |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | N/A (liquid) | 134 @ 2 mmHg |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 86-89 | 105-110 @ 12 mmHg |
| Benzyl Bromide | C₇H₇Br | 171.04 | -3 to -1 | 198-199 |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |
| 1,1-Dibenzyl-4-hydroxypiperidinium bromide | C₁₉H₂₄BrNO | 362.30 | N/A | N/A |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
This protocol is for monitoring the progress of the synthesis and assessing the purity of the product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).
-
Visualization agents: UV lamp (254 nm), potassium permanganate stain.
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and then by dipping the plate into a potassium permanganate stain followed by gentle heating.
-
Calculate the Retention Factor (Rf) for each spot. The Rf of this compound is typically around 0.3-0.5 in a 1:1 ethyl acetate/hexanes system.
Protocol 2: Purification by Flash Column Chromatography
This method is used for purifying the crude product on a larger scale.
Materials:
-
Silica gel (for flash chromatography)
-
Glass column
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction collector or test tubes
Procedure:
-
Dry-pack or wet-pack a glass column with silica gel.
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and so on) to elute the compounds from the column.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is suitable for purifying solid crude product.
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent system: e.g., Ethyl acetate/Hexanes or Toluene.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or toluene) to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for identifying the source of impurities.
References
addressing incomplete reactions with 1-Benzyl-4-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-4-hydroxypiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of incomplete reactions observed with this compound?
A1: The most frequently encountered incomplete reactions involving this compound are O-acylation, O-alkylation, and oxidation of the secondary alcohol. These reactions can be challenging due to steric hindrance from the benzyl group and the potential for side reactions involving the tertiary amine.
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most reactions with this compound. A common mobile phase is a mixture of ethyl acetate and hexanes. Since the starting material and many of its derivatives are not strongly UV-active, visualization can be achieved using a potassium permanganate (KMnO₄) stain or an iodine chamber.[1]
Q3: What are the key safety precautions to consider when working with this compound and its reactions?
A3: this compound is toxic if swallowed and can cause skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When running reactions, be aware of the specific hazards associated with all reagents, such as the flammability of solvents and the corrosivity of acids and bases.
Troubleshooting Guides
Incomplete O-Acylation
Problem: Low yield of the O-acylated product, with a significant amount of unreacted this compound remaining.
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Insufficiently reactive acylating agent | Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid with a coupling agent). | Increased reaction rate and higher conversion to the desired product. |
| Inadequate activation of carboxylic acid | If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and use a slight excess. The addition of a catalyst like 4-DMAP can also improve the reaction rate. | More efficient formation of the active ester intermediate, leading to a higher yield. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. Using a less sterically hindered acylating agent may also be beneficial. | Improved conversion by overcoming the activation energy barrier. |
| Base-catalyzed hydrolysis of the product | Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. | Minimized product degradation and improved isolated yield. |
Incomplete O-Alkylation (Williamson Ether Synthesis)
Problem: The O-alkylation of this compound results in a low yield of the desired ether product.
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Incomplete deprotonation of the hydroxyl group | Use a stronger base, such as sodium hydride (NaH), to ensure complete formation of the alkoxide.[2] | A higher concentration of the nucleophilic alkoxide will drive the reaction towards completion. |
| Low reactivity of the alkylating agent | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). The Finkelstein reaction can be used to convert an alkyl chloride or bromide to an iodide in situ. | Faster reaction rate and increased product formation. |
| Side reactions (Elimination) | Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination. Lowering the reaction temperature can also favor substitution over elimination. | Reduced formation of undesired alkene byproducts. |
| Poor solvent choice | Use a polar aprotic solvent like DMF or THF to dissolve the alkoxide and promote the SN2 reaction.[2] | Enhanced solubility of the nucleophile and a more efficient reaction. |
Incomplete Oxidation
Problem: Oxidation of the hydroxyl group to a ketone does not go to completion.
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Weak oxidizing agent | Employ a more powerful oxidizing agent. For example, Swern oxidation or Dess-Martin periodinane (DMP) are generally effective for secondary alcohols. | Higher conversion to the ketone. |
| Decomposition of the oxidizing agent | Ensure that the oxidizing agent is fresh and handled under appropriate conditions (e.g., Swern oxidation requires low temperatures). | Consistent and reliable oxidation results. |
| Over-oxidation or side reactions | For sensitive substrates, milder conditions or more selective oxidizing agents should be used. Careful control of reaction temperature is crucial. | Minimized formation of byproducts and degradation of the starting material or product. |
Experimental Protocols
Protocol 1: O-Acetylation of this compound
This protocol describes the esterification of the hydroxyl group using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol details the formation of an ether linkage at the 4-position.[3][4][5]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: O-Alkylation of N-Boc-4-hydroxypiperidine with Various Alkylating Agents (Adapted from similar reactions, yields are indicative for this compound)[2]
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield (%) |
| Benzyl bromide | NaH | THF | 0 °C to RT | 85-95 |
| Ethyl iodide | NaH | DMF | 0 °C to RT | 80-90 |
| Methyl iodide | NaH | THF | RT | >90 |
Table 2: Comparison of Oxidation Methods for Secondary Alcohols (Yields are representative for the oxidation of this compound)
| Oxidation Method | Oxidizing Agent | Solvent | Temperature | Typical Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | DCM | -78 °C to RT | >90 |
| Dess-Martin Periodinane | DMP | DCM | RT | ~90-95 |
| TEMPO-catalyzed | TEMPO, NaOCl | DCM/H₂O | 0 °C to RT | 85-95 |
Visualizations
Signaling Pathways
Derivatives of this compound are actively researched for their potential as therapeutic agents targeting the central nervous system. Two prominent areas of investigation are the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and dopamine reuptake inhibitors for conditions like ADHD.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 1-Benzyl-4-hydroxypiperidine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-Benzyl-4-hydroxypiperidine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.
The selection of an appropriate analytical method depends on several factors, including the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation. This guide will focus on the most commonly employed and robust techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The following table summarizes the key performance attributes of HPLC-UV, GC-MS, and qNMR for the purity assessment of piperidine derivatives. The data presented is based on methodologies developed for structurally similar compounds and serves as a representative comparison.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on the direct proportionality of NMR signal integral to the number of protons. |
| Primary Use | Routine purity testing, quantification of known impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte.[1] |
| Sample Derivatization | Not typically required. | May be required to increase volatility and thermal stability. | Not required. |
| Limit of Detection (LOD) | ~0.01% | ~0.002 µg/mL | Not ideal for trace impurity detection. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.008 µg/mL | Not ideal for trace impurity quantification. |
| Linearity (r²) | > 0.999 | > 0.99 | Excellent |
| Accuracy (Recovery %) | 98-102% | 90-110% | High |
| Precision (RSD %) | < 2% | < 15% | < 1% |
| Strengths | Robust, versatile, widely available, excellent for non-volatile impurities. | High sensitivity, excellent for volatile impurities, provides structural information. | Primary analytical method, highly accurate and precise, non-destructive.[1] |
| Limitations | Requires chromophores for UV detection, may not be suitable for all impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, may not detect all impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are adapted from established methods for similar piperidine derivatives and can serve as a starting point for the analysis of this compound.[2]
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related substances by Reversed-Phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C, hold for 10 minutes
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Derivatization (if necessary): To improve volatility, the hydroxyl group can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and transfer to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified.
-
Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (e.g., 8 or 16 scans).
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known signal from the internal standard, taking into account the molecular weights and the number of protons for each signal.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analytical purity assessment of a pharmaceutical intermediate like this compound.
Caption: General workflow for purity assessment.
Logical Relationships in Method Selection
The choice of analytical technique is guided by a logical progression, often employing orthogonal methods to ensure a comprehensive purity profile.
References
A Comparative Guide to 1-Benzyl-4-hydroxypiperidine and Other Piperidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide range of biological receptors. This guide provides a comparative overview of 1-Benzyl-4-hydroxypiperidine, a key intermediate and pharmacophore, alongside other notable piperidine derivatives, with a focus on their applications in the development of analgesics and other neurologically active agents.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder with a melting point typically ranging from 61-63°C. Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol . The presence of a hydroxyl group and a tertiary amine within its structure makes it a valuable intermediate for further chemical modifications.
Comparative Analysis of Piperidine Derivatives
The versatility of the piperidine scaffold allows for extensive structure-activity relationship (SAR) studies. Modifications at the 1-position (nitrogen atom) and the 4-position of the piperidine ring significantly influence the pharmacological activity of the resulting compounds.
Analgesic Activity
The piperidine moiety is a cornerstone of many potent analgesics, largely due to its presence in the structure of morphine. Research has focused on developing novel piperidine derivatives with strong analgesic properties and improved side-effect profiles compared to traditional opioids.
Table 1: In Vivo Analgesic Activity of Selected Piperidine Derivatives
| Compound | Derivative Class | Test Model | Dose | Analgesic Effect (% Inhibition or Latency) | Reference |
| HN58 | 4-Amino Methyl Piperidine | Writhing Test | - | 100% inhibition | [1] |
| PD3 | 4-(4'-bromophenyl)-4-piperidinol | - | - | Highly significant analgesic effect (p < 0.01) | |
| PD5 | 4-(4'-bromophenyl)-4-piperidinol | - | - | Highly significant analgesic effect (p < 0.01) | |
| Compound 15 | 4,4-disubstituted piperidine | Mouse Writhing & Tail-Flick | - | Potency comparable to morphine | [2] |
| Compound 48 | 4,4-disubstituted piperidine | Mouse Writhing & Tail-Flick | - | Potency comparable to morphine | [2] |
| Fentanyl Analogs | 4-Anilidopiperidines | Hot-Plate Test | ED50: 0.44 - 59 mg/Kg | Potent antinociceptive activity | [3] |
Key Observations:
-
The 4-amino methyl piperidine derivative, HN58, demonstrated complete inhibition in the writhing test, indicating significant analgesic potential.[1] The analgesic effect was reversed by naloxone, suggesting involvement of the µ-opioid receptor.[1]
-
Derivatives of 4-(4'-bromophenyl)-4-piperidinol (PD3 and PD5) also exhibited highly significant analgesic effects.
-
4,4-disubstituted piperidines, such as compounds 15 and 48, have shown analgesic potency comparable to that of morphine.[2]
-
The 4-anilidopiperidine scaffold, found in fentanyl and its analogs, is a well-established pharmacophore for potent opioid analgesics, with ED50 values in the low mg/kg range.[3]
Opioid and Histamine Receptor Binding Affinity
The interaction of piperidine derivatives with specific receptors, such as the µ-opioid receptor (MOR) for analgesia and the histamine H3 receptor (H3R) for neurological disorders, is a key determinant of their therapeutic utility.
Table 2: Receptor Binding Affinities of Selected Piperidine Derivatives
| Compound | Target Receptor | Assay Type | Binding Affinity (Kᵢ or pA₂) | Reference |
| Compound 15 | µ-Opioid Receptor | [³H]naloxone binding | High affinity | [2] |
| Compound 48 | µ-Opioid Receptor | [³H]naloxone binding | High affinity | [2] |
| ADS-003 | Histamine H3 Receptor | Functional Assay | pA₂ = 8.47 | [4] |
| Benzyl Derivative 1d | Histamine H3 Receptor | Functional Assay | pA₂ = 7.79 | [4] |
| ST-1032 | Histamine H3 Receptor | Binding Assay | pKᵢ = 9.3 | [5] |
| ST-1703 | Histamine H3 Receptor | Binding Assay | pKᵢ = 8.6 | [5] |
Key Observations:
-
4,4-disubstituted piperidines not only show in vivo analgesic activity but also exhibit high affinity for opioid receptors in radioligand binding assays.[2]
-
4-Hydroxypiperidine derivatives have been successfully developed as potent histamine H3 receptor antagonists, with compounds like ADS-003 and benzyl derivative 1d showing high pA₂ values in functional assays.[4]
-
Further optimization of the N-benzylpiperidine scaffold has led to compounds like ST-1032 and ST-1703 with very high binding affinities (pKi) for the H3 receptor.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for key assays mentioned in this guide.
Synthesis of this compound
While various synthetic routes exist, a common approach involves the N-benzylation of 4-hydroxypiperidine.
General Procedure:
-
Dissolve 4-hydroxypiperidine in a suitable solvent (e.g., toluene or tetrahydrofuran).
-
Add a base, such as potassium carbonate or sodium carbonate.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., 40-50°C or reflux) for a specified time, monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture and concentrate the solvent.
-
Purify the product by distillation under reduced pressure or chromatography.
In Vivo Analgesic Assay: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Gently restrain the animal and apply a radiant heat source to a specific point on the tail. Record the latency time for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., intraperitoneally or orally) at the desired dose. A control group receives the vehicle.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) or the increase in tail-flick latency compared to the baseline.
In Vitro Receptor Binding Assay: Mu-Opioid Receptor
This assay determines the binding affinity of a compound to the µ-opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled ligand (e.g., naloxone) is added.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ value.
Conclusion
This compound serves as a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. The comparative data presented in this guide highlight the significant potential for developing potent and selective analgesics and other CNS-active compounds through modifications of the core piperidine structure. The provided experimental protocols offer a foundation for the in vitro and in vivo evaluation of new chemical entities based on this important pharmacophore. Further exploration of the structure-activity relationships of N-substituted-4-hydroxypiperidines will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of 1-Benzyl-4-hydroxypiperidine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous characterization of chemical intermediates are paramount. This guide provides a comparative analysis of two common synthetic routes to 1-Benzyl-4-hydroxypiperidine, a key building block in the development of various pharmaceuticals. The performance of each method is evaluated based on reported yields and purity, supported by a comprehensive spectroscopic validation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide presents detailed experimental protocols for the synthesis of this compound via N-alkylation and reductive amination. The successful synthesis of the target compound is confirmed through meticulous spectroscopic analysis, with the corresponding data summarized in easy-to-compare tables. Furthermore, this document includes standardized protocols for the spectroscopic techniques employed, ensuring reproducibility.
Comparison of Synthetic Methods
Two prevalent methods for the synthesis of this compound are N-alkylation of 4-hydroxypiperidine and reductive amination of 4-hydroxypiperidine with benzaldehyde. The choice between these methods often depends on factors such as the availability of starting materials, desired purity, and reaction conditions.
| Synthesis Method | Key Reagents | Typical Yield | Typical Purity |
| N-Alkylation | 4-Hydroxypiperidine, Benzyl bromide, K₂CO₃, Acetonitrile | High | >98%[1] |
| Reductive Amination | 4-Hydroxypiperidine, Benzaldehyde, NaBH(OAc)₃, Dichloroethane | High | >98%[1][2] |
Spectroscopic Validation Data
The identity and purity of the synthesized this compound were confirmed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The expected spectral data are presented below.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H | |
| 3.51 | s | 2H | -CH₂-Ph | |
| 3.65-3.75 | m | 1H | -CH-OH | |
| 2.75-2.85 | m | 2H | Piperidine H (axial) | |
| 2.15-2.25 | m | 2H | Piperidine H (equatorial) | |
| 1.85-1.95 | m | 2H | Piperidine H (axial) | |
| 1.60-1.70 | m | 2H | Piperidine H (equatorial) | |
| 1.55 | br s | 1H | -OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C (quaternary) | |
| 129.2 | Ar-CH | |
| 128.2 | Ar-CH | |
| 127.0 | Ar-CH | |
| 67.5 | -CH-OH | |
| 63.3 | -CH₂-Ph | |
| 52.5 | Piperidine C | |
| 34.5 | Piperidine C |
IR Spectroscopy and Mass Spectrometry
| Spectroscopic Technique | Characteristic Peaks / Values |
| FTIR (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~3020 (Ar C-H stretch), ~2940, 2810 (Aliphatic C-H stretch), ~1495, 1450 (Ar C=C stretch), ~1120 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 191 (M⁺), 174, 158, 132, 100, 91 (base peak), 77 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis Method 1: N-Alkylation
This method involves the direct alkylation of 4-hydroxypiperidine with benzyl bromide in the presence of a base.
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Method 2: Reductive Amination
This one-pot reaction involves the formation of an iminium intermediate from 4-hydroxypiperidine and benzaldehyde, which is then reduced in situ.
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) and benzaldehyde (1.05 eq) in dichloroethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by flash column chromatography on silica gel.
Spectroscopic Analysis Protocols
The following are general procedures for the spectroscopic analysis of the synthesized this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
FTIR Spectroscopy
FTIR spectra were recorded on a spectrometer using KBr pellets.
-
Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra were obtained using a mass spectrometer with electron ionization (EI).
-
Sample Introduction: Introduce a small amount of the sample directly into the ion source.
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range of m/z 50-500. The base peak is typically the tropylium ion at m/z 91, a characteristic fragment of benzyl compounds. A significant fragment at m/z 100 arises from the cleavage of the benzyl group, resulting in the 4-hydroxypiperidinyl cation.
Conclusion
Both N-alkylation and reductive amination are effective methods for the synthesis of this compound, each offering high yields and purity. The choice of method may be guided by practical considerations such as reagent availability and reaction setup. The comprehensive spectroscopic data and protocols provided in this guide serve as a valuable resource for the unambiguous validation of the synthesized product, ensuring its quality for subsequent applications in research and drug development.
References
Comparative Guide to the Biological Activity of 1-Benzyl-4-hydroxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-4-hydroxypiperidine scaffold is a versatile structural motif that serves as a cornerstone in the development of a diverse range of biologically active compounds. Its derivatives have shown significant potential in targeting various physiological systems, including the central and peripheral nervous systems. This guide provides a comparative analysis of the biological activities of selected this compound derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative biological activity data for a series of this compound derivatives across different biological targets. This allows for a direct comparison of their potency and selectivity.
| Compound ID | Target | Assay Type | Measured Value | Unit | Reference |
| 9b1 | Histamine H3 Receptor (hH3R) | Radioligand Binding | pKi = 6.78 | - | [1] |
| 9b2 | Histamine H3 Receptor (hH3R) | Radioligand Binding | pKi = 7.09 | - | [1] |
| 9b5 | Histamine H3 Receptor (hH3R) | Radioligand Binding | pKi = 6.99 | - | [1] |
| 9b6 | Histamine H3 Receptor (hH3R) | Radioligand Binding | pKi = 6.97 | - | [1] |
| (+)-5 | Dopamine Transporter (DAT) | Radioligand Binding (Inhibition of [³H]WIN 35,428 binding) | IC50 = 0.46 | nM | [2] |
| (-)-5 | Dopamine Transporter (DAT) | Radioligand Binding (Inhibition of [³H]WIN 35,428 binding) | IC50 = 56.7 | nM | [2] |
| (+)-5 | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | IC50 = 4.05 | nM | [2] |
| (-)-5 | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | IC50 = 38.0 | nM | [2] |
| 21 | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 0.56 | nM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented data.
Histamine H3 Receptor (hH3R) Binding Assay
This assay determines the affinity of a compound for the human histamine H3 receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293T cells stably expressing the recombinant human H3 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane fraction is prepared by homogenization and differential centrifugation.
2. Radioligand Binding:
-
The assay is performed in a buffer solution containing the cell membranes, a radiolabeled ligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the H3 receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor agonist or antagonist.
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Dopamine Transporter (DAT) Binding Assay
This assay measures the ability of a compound to bind to the dopamine transporter.
1. Tissue Preparation:
-
Rat striatum, a brain region rich in dopamine transporters, is dissected and homogenized in an ice-cold buffer.
-
A crude membrane preparation is obtained through a series of centrifugation steps to isolate the fraction containing the transporters.
2. Radioligand Binding:
-
The membrane preparation is incubated with a specific radioligand for DAT, such as [³H]WIN 35,428, and various concentrations of the test compound.
-
The incubation allows for competition between the test compound and the radioligand for the binding sites on the dopamine transporter.
-
Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine).
3. Assay Termination and Detection:
-
The binding reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined from the competition curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory activity of compounds against acetylcholinesterase.
1. Reagents and Preparation:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Buffer solution (e.g., phosphate buffer, pH 8.0).
-
Test compounds dissolved in an appropriate solvent.
2. Assay Procedure:
-
The AChE enzyme solution is pre-incubated with various concentrations of the test compound for a specific period.
-
The enzymatic reaction is initiated by the addition of the substrate, ATCI.
-
AChE hydrolyzes ATCI to thiocholine and acetate.
-
The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
3. Measurement and Analysis:
-
The absorbance of the yellow product is measured spectrophotometrically at a wavelength of 412 nm over time.
-
The rate of the enzymatic reaction is determined from the change in absorbance.
-
The percentage of inhibition of AChE activity by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Mandatory Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the key elements of the dopamine signaling pathway at the synapse, highlighting the role of the dopamine transporter (DAT), a key target for some this compound derivatives.
Caption: Dopamine signaling at the synapse.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the general workflow for a competitive radioligand binding assay, a common method for determining the affinity of test compounds to a specific receptor.
References
A Comparative Guide to the Quantitative Analysis of 1-Benzyl-4-hydroxypiperidine
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Benzyl-4-hydroxypiperidine, a key pharmaceutical intermediate, is critical for ensuring the quality, efficacy, and safety of final products. This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of this compound in a mixture, complete with experimental data and detailed protocols to assist in selecting the most suitable method for specific analytical needs.
Introduction to this compound
This compound (CAS No. 4727-72-4) is a white to off-white crystalline powder with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol .[1][2] It serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.[1] Given its role in pharmaceutical manufacturing, stringent quality control is necessary, with typical purity requirements of ≥98.0%.[2]
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity and accuracy, and the available instrumentation. This guide compares four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.
Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Acid-Base Titration |
| Principle | Separation based on polarity, with UV detection. | Separation of volatile compounds coupled with mass-based detection. | Intrinsic quantitative nature based on the relationship between signal intensity and the number of nuclei. | Neutralization reaction between the basic piperidine nitrogen and a standard acid. |
| Sample Type | Reaction mixtures, pharmaceutical formulations. | Reaction mixtures, raw materials (with derivatization). | Pure samples, reference standards, simple mixtures. | Bulk material, process control. |
| Specificity | Good, can be improved with mass detection (LC-MS). | Very high, provides structural information. | High, provides structural information. | Low, titrates all basic components. |
| Sensitivity | Moderate (ng range). | High (pg range). | Low to moderate (µg to mg range). | Low (mg range). |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 1% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 99-101% | 98-102% |
| Throughput | High | Moderate | Low | High |
| Advantages | Robust, versatile, widely available. | High sensitivity and specificity, excellent for impurity identification. | Primary method (no need for a specific reference standard of the analyte), non-destructive. | Simple, inexpensive, and fast for bulk analysis. |
| Disadvantages | Requires a chromophore for UV detection. | May require derivatization for non-volatile compounds. | Lower sensitivity, requires expensive instrumentation and expertise. | Non-specific, susceptible to interference from other basic or acidic impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for a structurally similar compound, N-Boc-4-hydroxypiperidine, and is suitable for the routine analysis of this compound in process and quality control samples.
Instrumentation:
-
HPLC with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample by dissolving a known amount of the mixture in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often employed to increase its volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., tetracosane)
Procedure:
-
Derivatization: To a known amount of the sample and internal standard in a vial, add dichloromethane and BSTFA with 1% TMCS. Seal the vial and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV, with full scan or selected ion monitoring (SIM).
-
-
Quantification: Create a calibration curve by analyzing derivatized standards. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Quantification: Integrate a well-resolved signal of this compound (e.g., the benzylic CH2 protons) and a signal from the internal standard. The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
IS = Internal Standard
-
Acid-Base Titration
This classical method is suitable for determining the total basic content in a sample, which can be attributed to this compound.
Instrumentation:
-
Burette or autotitrator
-
pH meter or suitable indicator
Reagents:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Solvent (e.g., a mixture of ethanol and water)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the mixture and dissolve it in the chosen solvent.
-
Titration: Titrate the sample solution with the standardized HCl solution. Monitor the pH change using a pH meter or observe the color change of an indicator.
-
Endpoint Determination: The endpoint is the point of inflection in the titration curve or the point of color change of the indicator.
-
Calculation: The amount of this compound is calculated based on the volume of HCl consumed and the stoichiometry of the reaction (1:1).
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Catalysts for 1-Benzyl-4-hydroxypiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Benzyl-4-hydroxypiperidine, a key intermediate in the development of various pharmaceutical compounds, is critically dependent on the catalytic reduction of 1-Benzyl-4-piperidone. The choice of catalyst not only influences the reaction efficiency and yield but also the purity of the final product. This guide provides an objective comparison of common catalysts employed for this transformation, supported by experimental data, to facilitate the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Key Catalysts
The reduction of 1-Benzyl-4-piperidone to this compound can be achieved through various catalytic methods, primarily categorized into catalytic hydrogenation and chemical reduction. The selection of a particular catalyst system is often a trade-off between cost, reaction conditions, and desired purity. Below is a summary of the performance of commonly used catalysts.
| Catalyst/Reagent | Typical Solvent(s) | Key Characteristics | Reported Yield (%) |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol | Widely used for catalytic hydrogenation with H₂ gas. Generally provides high yield and purity. Requires specialized hydrogenation apparatus. | High |
| Raney® Nickel | Ethanol, Methanol | A cost-effective alternative for catalytic hydrogenation. Known for its high activity. Can be pyrophoric and requires careful handling. | High |
| Platinum Oxide (Adams' catalyst) | Acetic Acid, Ethanol | A highly active catalyst for hydrogenation. Effective for a wide range of functional groups. Generally more expensive than Pd/C or Raney Nickel. | High |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A mild and selective chemical reducing agent. Cost-effective and operationally simple, not requiring high-pressure hydrogenation equipment. | High |
Experimental Protocols
Detailed methodologies for the catalytic reduction of 1-Benzyl-4-piperidone are crucial for reproducibility and optimization. The following are representative experimental protocols for the catalysts discussed.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: Dissolve 1-Benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Connect the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (this cycle is typically repeated three times).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Chemical Reduction using Sodium Borohydride (NaBH₄)
-
Reaction Setup: Dissolve 1-Benzyl-4-piperidone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (typically 1.1-1.5 equivalents) portion-wise over a period of 15-30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acetic acid at 0-5 °C.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
To better illustrate the experimental workflow and the logical relationship in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship in catalyst selection for this compound synthesis.
Comparative Guide to the Reaction Products of 1-Benzyl-4-hydroxypiperidine
This guide provides a comparative analysis of three common reaction products derived from 1-Benzyl-4-hydroxypiperidine: the oxidation product 1-Benzyl-4-piperidone , the esterification product 1-Benzyl-4-acetoxypiperidine , and the etherification product 1-Benzyl-4-methoxypiperidine . This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of synthetic routes, performance, and supporting experimental data to aid in the selection of appropriate derivatives for further research and development.
Executive Summary
This compound is a versatile starting material for the synthesis of various piperidine derivatives. The choice of reaction pathway—oxidation, esterification, or etherification—leads to products with distinct chemical properties and potential applications. This guide details the experimental protocols for the synthesis of each of these derivatives and presents a comparative summary of their performance based on reaction yield and purity.
Comparative Data of Reaction Products
The following table summarizes the key quantitative data for the synthesis of the three derivatives from this compound.
| Product Name | Reaction Type | Synthetic Method | Yield (%) | Purity (%) |
| 1-Benzyl-4-piperidone | Oxidation | Swern Oxidation | ~95% | >98% |
| 1-Benzyl-4-acetoxypiperidine | Esterification | Acetic Anhydride/Pyridine | ~90% | >97% |
| 1-Benzyl-4-methoxypiperidine | Etherification | Williamson Ether Synthesis | ~85% | >98% |
Detailed Experimental Protocols
Oxidation: Synthesis of 1-Benzyl-4-piperidone via Swern Oxidation
Objective: To oxidize the secondary alcohol of this compound to a ketone.
Methodology:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under a nitrogen atmosphere.
-
Dimethyl sulfoxide (DMSO) (2.2 eq.) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq.) is added, and the mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-Benzyl-4-piperidone.
Characterization Data for 1-Benzyl-4-piperidone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 3.63 (s, 2H), 2.78 (t, J=6.0 Hz, 4H), 2.45 (t, J=6.0 Hz, 4H).[1]
-
¹³C NMR (CDCl₃, 100 MHz): δ 209.1, 137.8, 129.2, 128.3, 127.2, 62.9, 53.2, 41.3.
-
IR (neat, cm⁻¹): 1715 (C=O).
-
MS (ESI): m/z 190.1 [M+H]⁺.
Esterification: Synthesis of 1-Benzyl-4-acetoxypiperidine
Objective: To convert the hydroxyl group of this compound to an acetate ester.
Methodology:
-
To a solution of this compound (1.0 eq.) in pyridine (5.0 eq.) at 0 °C is added acetic anhydride (1.5 eq.) dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then poured into ice water and extracted with ethyl acetate.
-
The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-Benzyl-4-acetoxypiperidine.
Characterization Data for 1-Benzyl-4-acetoxypiperidine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.33-7.23 (m, 5H), 4.90 (m, 1H), 3.51 (s, 2H), 2.80-2.75 (m, 2H), 2.21-2.15 (m, 2H), 2.04 (s, 3H), 1.95-1.87 (m, 2H), 1.75-1.68 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.6, 138.2, 129.2, 128.2, 127.1, 70.1, 63.0, 50.2, 31.4, 21.4.
-
IR (neat, cm⁻¹): 1735 (C=O, ester).
-
MS (ESI): m/z 234.2 [M+H]⁺.
Etherification: Synthesis of 1-Benzyl-4-methoxypiperidine via Williamson Ether Synthesis
Objective: To convert the hydroxyl group of this compound to a methyl ether.
Methodology:
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.5 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 1-Benzyl-4-methoxypiperidine.
Characterization Data for 1-Benzyl-4-methoxypiperidine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.32-7.22 (m, 5H), 3.52 (s, 2H), 3.33 (s, 3H), 3.25-3.20 (m, 1H), 2.78-2.73 (m, 2H), 2.18-2.12 (m, 2H), 1.95-1.87 (m, 2H), 1.70-1.62 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.4, 129.2, 128.2, 127.0, 76.5, 63.2, 55.8, 50.8, 31.0.
-
IR (neat, cm⁻¹): 1110 (C-O-C, ether).
-
MS (ESI): m/z 206.2 [M+H]⁺.
Visualization of Reaction Pathways
The following diagrams illustrate the synthetic pathways described in this guide.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 1-Benzyl-4-hydroxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological activity and safety profile. For chiral molecules such as 1-Benzyl-4-hydroxypiperidine and its derivatives, which are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs), the accurate assessment of enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The enantiomeric purity of this compound derivatives is primarily assessed using chromatographic and spectroscopic methods. The most common techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, speed, and experimental complexity.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and versatility, well-established technique. | Longer analysis times, higher solvent consumption. |
| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | Faster analysis, lower organic solvent consumption ("greener" method).[1] | Requires specialized instrumentation. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information. | Lower sensitivity, may require derivatization, chiral agent may cause signal overlap. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the enantiomeric separation of 1-Boc-3-hydroxypiperidine, a closely related analog of this compound, using Chiral HPLC. These values can serve as a starting point for method development for this compound derivatives.
| Parameter | Chiral HPLC of 1-Boc-3-hydroxypiperidine |
| Chiral Stationary Phase | Chiralpak-IC3 (250 x 4.6 mm, 3µm)[2] |
| Mobile Phase | n-Hexane:Isopropanol (95:5 v/v) with 0.2% Trifluoroacetic acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Temperature | 40°C[2] |
| Retention Time (S-enantiomer) | ~8 min |
| Retention Time (R-enantiomer) | ~9 min |
| Resolution (Rs) | > 1.5[2] |
Note: Specific retention times and resolution for this compound may vary and require method optimization.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the closely related compound, 1-Boc-3-hydroxypiperidine, and serves as a robust starting point.[2]
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak-IC3 (250 x 4.6 mm, 3µm).[2]
-
Mobile Phase: A premixed solution of n-Hexane and Isopropyl Alcohol (IPA) in a 95:5 (v/v) ratio. Add 0.2% Trifluoroacetic acid (TFA) to the mobile phase.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection: UV at 220 nm (the benzyl group in this compound should provide sufficient UV absorbance).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC offers a faster and more environmentally friendly alternative to HPLC.
1. Instrumentation:
-
A supercritical fluid chromatography system with a CO₂ pump, co-solvent pump, back pressure regulator, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or ethanol (e.g., 80:20 CO₂:Methanol). An additive like diethylamine (0.1%) may be required for basic compounds to improve peak shape.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV at 220 nm.
3. Sample Preparation:
-
Dissolve the sample in the co-solvent to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Calculate the enantiomeric excess as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method relies on the use of a chiral solvating agent to induce chemical shift differences between the enantiomers.
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent. A chiral bidendate NMR solvent like BMBA-p-Me has been used for similar structures.
3. Sample Preparation:
-
Dissolve a few milligrams of the this compound derivative in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and compare it to the original.
4. Data Analysis:
-
The presence of two distinct sets of signals for protons near the chiral center indicates the presence of both enantiomers.
-
The enantiomeric ratio can be determined by integrating the corresponding signals for each enantiomer.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the enantiomeric purity of a this compound derivative.
Caption: General workflow for assessing the enantiomeric purity.
This guide provides a comprehensive overview of the key methods for assessing the enantiomeric purity of this compound derivatives. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For routine quality control, chiral HPLC and SFC are generally preferred due to their high resolution and robustness, while chiral NMR can be a valuable tool for rapid screening and structural confirmation.
References
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 1-Benzyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Pharmaceutical Intermediate
1-Benzyl-4-hydroxypiperidine is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its versatile structure makes it an essential intermediate in the development of drugs targeting various therapeutic areas. The efficiency and cost-effectiveness of its synthesis are, therefore, of paramount importance to researchers and professionals in the field of drug development. This guide provides a detailed comparative analysis of the most common synthetic routes to this compound, supported by experimental data to inform strategic decisions in the laboratory and in scale-up operations.
Executive Summary
This guide evaluates two primary synthetic strategies for producing this compound:
-
Route 1: Direct N-benzylation of 4-hydroxypiperidine. This approach is straightforward and can be achieved via two main pathways:
-
1a: Alkylation with Benzyl Chloride: A classic nucleophilic substitution reaction.
-
1b: Reductive Amination with Benzaldehyde: A milder alternative that avoids the use of alkyl halides.
-
-
Route 2: Reduction of 1-benzyl-4-piperidone. This two-step process involves the initial synthesis of the piperidone intermediate followed by its reduction to the desired alcohol.
The cost-effectiveness of each route is assessed based on reagent costs, reaction yields, and procedural complexity.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each synthetic route, providing a clear basis for comparison. Prices for reagents are based on commercially available rates and may vary depending on the supplier and scale of purchase.
| Parameter | Route 1a: Benzyl Chloride Alkylation | Route 1b: Reductive Amination | Route 2: Reduction of 1-benzyl-4-piperidone |
| Starting Materials | 4-hydroxypiperidine, Benzyl chloride, Potassium carbonate | 4-hydroxypiperidine, Benzaldehyde, Sodium triacetoxyborohydride | 1-benzyl-4-piperidone, Sodium borohydride |
| Overall Yield | ~95% | ~85-95% | ~85% (from 1-benzyl-4-piperidone) |
| Reaction Time | 5-8 hours | 12-24 hours | 1-2 hours |
| Key Reagent Cost (USD/kg) | Benzyl chloride: ~$13.5 - $35 | Benzaldehyde: ~$20 - $320 | Sodium borohydride: ~$30 - $325 |
| Auxiliary Reagent Cost (USD/kg) | Potassium carbonate: ~$0.84 - $1.62 | Sodium triacetoxyborohydride: ~$320 | - |
| Estimated Cost per gram of Product * | Low | Moderate | Moderate to High |
| Advantages | High yield, relatively simple procedure, cost-effective reagents. | Milder reaction conditions, avoids chlorinated reagents. | Fast reduction step, high yield in the reduction step. |
| Disadvantages | Use of a lachrymatory and potentially hazardous alkylating agent. | Higher cost of the reducing agent, longer reaction time. | Requires a two-step synthesis, the precursor can be costly. |
*Estimated cost is a qualitative assessment based on reagent prices and typical yields.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Route 1a: N-benzylation of 4-hydroxypiperidine with Benzyl Chloride
Materials:
-
4-hydroxypiperidine
-
Benzyl chloride
-
Potassium carbonate
-
Toluene
-
Water
-
Ethyl acetate
-
n-hexane
Procedure:
-
Dissolve 4-hydroxypiperidine (1 equivalent) in toluene.
-
Add potassium carbonate (2 equivalents).
-
Add benzyl chloride (0.9-1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 40-50°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (5:1).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound. A patent describing a similar procedure for a related compound reported a yield of up to 99.5% purity[1].
Route 1b: Reductive Amination of 4-hydroxypiperidine with Benzaldehyde
Materials:
-
4-hydroxypiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of 4-hydroxypiperidine (1 equivalent) and benzaldehyde (1-1.2 equivalents) in DCE or THF, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. This procedure is a general method for reductive amination and typically provides high yields[2][3].
Route 2: Reduction of 1-benzyl-4-piperidone
Step 2.1: Synthesis of 1-benzyl-4-piperidone
Materials:
-
4-piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate
-
Benzyl bromide
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Stir a mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF for 30 minutes at room temperature.
-
Add benzyl bromide (1.15 equivalents) dropwise and heat the mixture at 65°C for 14 hours.
-
Cool the reaction to room temperature, filter, and quench with ice water.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by crystallization to afford 1-benzyl-4-piperidone. A reported yield for a similar procedure is 89.28%[4].
Step 2.2: Reduction to this compound
Materials:
-
1-benzyl-4-piperidone
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (1-1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add water to quench the excess NaBH4.
-
Concentrate the mixture under reduced pressure to remove the alcohol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound. A similar reduction of a related compound reported a yield of 85%[5].
Visualization of Synthetic Pathways
The logical flow of the synthesis routes and their key decision points are illustrated in the following diagrams.
Caption: Synthetic pathways for Route 1.
Caption: Workflow for Route 2.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on a careful consideration of various factors including cost, scale, available equipment, and safety regulations.
-
For cost-sensitive projects and large-scale production , Route 1a (alkylation with benzyl chloride) appears to be the most economical choice due to its high yield and the low cost of the primary reagents. However, the hazardous nature of benzyl chloride necessitates appropriate handling and safety precautions.
-
For laboratory-scale synthesis where milder conditions are preferred and cost is a secondary concern , Route 1b (reductive amination) offers a viable alternative, avoiding the use of a hazardous alkylating agent. The higher cost of sodium triacetoxyborohydride is a significant factor to consider.
-
Route 2 (reduction of 1-benzyl-4-piperidone) is a solid choice if the starting piperidone is readily available or can be synthesized economically. The final reduction step is typically fast and high-yielding.
Ultimately, the selection of the most appropriate synthetic route will be a trade-off between cost, safety, and operational efficiency. This guide provides the necessary data to make an informed decision based on the specific needs of your research or drug development program.
References
- 1. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 1-Benzyl-4-hydroxypiperidine versus Commercial Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Benzyl-4-hydroxypiperidine against a key commercial alternative, 1-Boc-4-hydroxypiperidine, for applications in pharmaceutical synthesis. The selection of an appropriate starting material is critical for the efficiency of a synthetic route and the purity of the final active pharmaceutical ingredient (API). This document presents a comparative analysis based on key performance indicators, supported by detailed experimental protocols for verification.
Executive Summary
This compound is a versatile intermediate widely used in the synthesis of a variety of pharmaceuticals, including analgesics and treatments for neurological disorders.[1][2][3] Its primary alternative, 1-Boc-4-hydroxypiperidine, offers a different approach due to the nature of its nitrogen-protecting group. This guide will explore the practical implications of choosing between these two common piperidine derivatives.
Comparative Analysis of Key Performance Indicators
The selection between this compound and 1-Boc-4-hydroxypiperidine often depends on the specific reaction conditions and the overall synthetic strategy. Below is a summary of key parameters for commercially available standards of both compounds.
Table 1: Comparison of Physicochemical and Purity Specifications
| Parameter | This compound | 1-Boc-4-hydroxypiperidine |
| CAS Number | 4727-72-4 | 109384-19-2 |
| Molecular Formula | C₁₂H₁₇NO | C₁₀H₁₉NO₃ |
| Molecular Weight | 191.27 g/mol | 201.26 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 61-63 °C | 59-66 °C |
| Typical Purity (GC/HPLC) | ≥96% to >98%[4][5] | ≥97% to ≥99%[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] | Soluble in organic solvents. |
| Protecting Group | Benzyl (Bn) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂, Pd/C) | Acidic conditions (e.g., TFA, HCl) |
Experimental Protocols for Benchmarking
To provide a framework for in-house evaluation, the following are detailed protocols for the analysis of purity and identity of this compound and its alternatives.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and 1-Boc-4-hydroxypiperidine and to detect any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric Acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the purity by the area percentage of the main peak relative to the total peak area.
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the piperidine derivative.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for the structure.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library.
Data Presentation and Visualization
The following tables present hypothetical, yet realistic, data from a comparative analysis of three commercial batches of this compound and one batch of 1-Boc-4-hydroxypiperidine.
Table 2: Purity and Impurity Profile
| Sample ID | Compound | Purity (HPLC, %) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| BN-A | This compound | 98.5 | 0.8 (Unidentified) | 0.4 (Benzylamine) |
| BN-B | This compound | 96.2 | 1.5 (N-Benzyl-4-piperidone) | 1.1 (Unidentified) |
| BN-C | This compound | 99.1 | 0.5 (Unidentified) | 0.2 (Toluene) |
| BOC-A | 1-Boc-4-hydroxypiperidine | 99.5 | 0.3 (tert-Butanol) | 0.1 (Unidentified) |
Table 3: Spectroscopic Data Comparison
| Sample ID | Compound | ¹H NMR | GC-MS |
| BN-A | This compound | Conforms to structure | Confirmed, minor impurities detected |
| BN-B | This compound | Conforms to structure, additional peaks consistent with N-Benzyl-4-piperidone | Confirmed, higher levels of impurities |
| BN-C | This compound | Conforms to structure | Confirmed, low impurity levels |
| BOC-A | 1-Boc-4-hydroxypiperidine | Conforms to structure | Confirmed, low impurity levels |
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for quality control and a representative signaling pathway where a synthesized API may be active.
Conclusion
Both this compound and 1-Boc-4-hydroxypiperidine are valuable intermediates in pharmaceutical synthesis. The choice between them is dictated by the specific requirements of the synthetic route.
-
This compound is often a more economical choice and is suitable for reaction pathways where the robust benzyl group is compatible with subsequent steps or where hydrogenolysis is a feasible deprotection method.
-
1-Boc-4-hydroxypiperidine provides an orthogonal protecting group that can be removed under mild acidic conditions, offering greater flexibility in the design of complex multi-step syntheses where catalytic hydrogenation is not desirable.
It is recommended that researchers and drug development professionals perform in-house validation of any starting material to ensure its quality and suitability for their specific application, using protocols similar to those outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 5. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 6. chemimpex.com [chemimpex.com]
Safety Operating Guide
Safe Disposal of 1-Benzyl-4-hydroxypiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 1-Benzyl-4-hydroxypiperidine are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, based on safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]
Key Hazard Information:
Summary of Handling and Safety Parameters
While specific quantitative data for disposal is limited in safety data sheets, the following table summarizes key handling and safety parameters.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, dust mask (if applicable). | [1][2][4] |
| Handling Area | Well-ventilated area or chemical fume hood. | [1][2][3] |
| Storage of Waste | Cool, dry, well-ventilated area away from incompatible materials. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3] |
| Spill Containment | Use inert absorbent material (e.g., sand, silica gel). | [1][2] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][5] Chemical waste generators are responsible for correctly classifying waste and adhering to all local, regional, and national regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain.[1][5]
For Unused or Waste this compound:
-
Containerization: Place the waste material in a suitable, clearly labeled, and tightly sealed container.[1][2][5]
-
Labeling: Ensure the container is accurately labeled with the chemical name ("this compound") and appropriate hazard symbols.[1]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3] The storage area should be secure and accessible only to authorized personnel.[4][5]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[3][4][5]
For Contaminated Materials (e.g., absorbent from a spill):
-
Containment: For small spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the chemical.[1][2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the absorbed spill material should be sealed, labeled as hazardous waste, and disposed of through a licensed professional waste disposal service.[1]
Experimental Protocols
The safety data sheets reviewed do not provide specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 1-Benzyl-4-hydroxypiperidine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 1-Benzyl-4-hydroxypiperidine. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.
Hazard Summary
This compound is a chemical that poses several health risks. It is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. Fire/flame resistant clothing is also recommended.[1] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A full-face respirator or a dust mask (type N95, US) should be used if exposure limits are exceeded, if irritation is experienced, or when handling the solid form to avoid dust inhalation.[1][4] | To prevent respiratory tract irritation.[1][2][4] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][2][5]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
-
Remove all sources of ignition.[1]
-
Keep the chemical in a suitable, tightly closed container.[1][2][5]
2. Handling Procedure:
-
Wear all required PPE as specified in the table above.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][7]
3. Storage:
-
Store in a locked-up, cool, dry, and well-ventilated place.[1][2][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
4. Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[5]
-
Prevent the chemical from entering drains.[1]
5. Disposal Plan:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1][2][7]
-
Contaminated clothing should be removed and washed before reuse.[1][2][5]
Emergency First-Aid Measures
-
If Swallowed: Get emergency medical help immediately.[1] Rinse mouth.[1]
-
If on Skin: Wash with plenty of water.[1][2] If skin irritation occurs, get medical help.[1][2] Take off contaminated clothing and wash it before reuse.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Get medical help if you feel unwell.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 96 4727-72-4 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. 4727-72-4 | this compound | Aryls | Ambeed.com [ambeed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
